Technical Documentation Center

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • CAS: 2172050-99-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, functionalized pyrazole derivatives serve as highly versatile, metabolically stable bioisosteres and core scaffolds[1]. 2-(4-Methyl-1H-pyrazol-1-yl)pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrazole derivatives serve as highly versatile, metabolically stable bioisosteres and core scaffolds[1]. 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a bifunctional building block characterized by an electron-rich pyrazole ring and a flexible propanoic acid linker. This technical whitepaper provides an in-depth analysis of its molecular architecture, quantitative physicochemical properties, and the self-validating analytical protocols required to characterize it. By understanding the thermodynamic and ionization behaviors of this specific hydrochloride salt, researchers can optimize downstream amide coupling reactions, formulation strategies, and pharmacokinetic profiling.

Structural Identity and Molecular Architecture

The structural integrity of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride relies on three distinct molecular features:

  • The Pyrazole Core: Provides an aromatic, hydrogen-bond-accepting framework. The nitrogen atoms dictate the molecule's basicity, with the N2 position acting as a weak conjugate acid.

  • The 4-Methyl Substitution: Strategically increases the localized lipophilicity of the ring, restricting rotational degrees of freedom and enhancing the molecule's ability to occupy hydrophobic pockets in target proteins.

  • The Hydrochloride Salt Form: The selection of the HCl salt (CAS 2172050-99-4) over the free base (CAS 1005582-20-6)[2][3] is a deliberate formulation choice. The free base can exist as a zwitterion depending on the microenvironmental pH, leading to unpredictable solid-state polymorphism. The HCl salt locks the molecule into a highly crystalline lattice, drastically improving aqueous solubility and long-term bench stability.

Quantitative Physicochemical Data

To facilitate rapid comparison and integration into quantitative structure-activity relationship (QSAR) models, the fundamental identifiers and predicted physicochemical parameters are summarized below.

Table 1: Molecular Identifiers & Structural Properties
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Registry Number 2172050-99-4[2]1005582-20-6[3][4]
Molecular Formula C₇H₁₁ClN₂O₂C₇H₁₀N₂O₂[4]
Molecular Weight 190.63 g/mol 154.17 g/mol [4]
Physical State Crystalline SolidSolid
Table 2: Physicochemical Parameters & Mechanistic Significance
Physicochemical ParameterEstimated ValueMechanistic Significance
pKa₁ (Carboxylic Acid) 4.0 – 4.5Dictates solubility in intestinal pH; critical for electrostatic salt-bridge formation in target binding pockets.
pKa₂ (Pyrazole N2) 2.0 – 2.5[5][6]Protonated in gastric pH; ensures rapid dissolution of the HCl salt form in the stomach.
LogP (Octanol/Water) 0.8 – 1.2Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area ~55 ŲWell within the Lipinski limit (<140 Ų), predicting excellent oral bioavailability.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in preclinical data, the following methodologies are designed as self-validating systems . Every step includes internal checks to verify that the experimental conditions have not artificially skewed the results.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the maximum equilibrium concentration of the compound in biorelevant media (e.g., FaSSIF, SGF).

  • Step 1: Media Preparation. Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2). Causality: These buffers mimic intestinal and gastric environments, respectively, capturing the solubility of both the ionized and unionized species.

  • Step 2: Equilibration. Add excess solid 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride to 1.0 mL of media. Agitate at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours is required to overcome metastable supersaturation states and ensure true thermodynamic equilibrium is reached.

  • Step 3: Phase Separation. Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Ultracentrifugation is strictly preferred over filtration. Syringe filters can adsorb the compound or leach contaminants, skewing the quantitative analysis.

  • Step 4: Quantification & Self-Validation. Analyze the supernatant via HPLC-UV. Self-Validation Check: Measure the pH of the supernatant after equilibration. Because the dissolution of an HCl salt releases protons, it can overwhelm weak buffers. If the final pH deviates by >0.1 units from the target, the buffer capacity was insufficient, and the solubility value is invalid for that physiological compartment.

Protocol B: pKa Determination via Potentiometric Titration

Purpose: To map the ionization states of the pyrazole nitrogen and the carboxylic acid across the physiological pH range.

  • Step 1: Titrant Standardization. Standardize 0.1 M KOH and 0.1 M HCl against primary standards (e.g., KHP).

  • Step 2: Sample Preparation. Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Step 3: Titration. Titrate the solution from pH 1.5 to 11.0 under a continuous nitrogen blanket. Causality: The nitrogen blanket is critical to exclude atmospheric CO₂, which would dissolve to form carbonic acid and introduce artifactual inflection points in the titration curve.

  • Step 4: Data Processing & Self-Validation. Calculate pKa using the Bjerrum function. Self-Validation Check: Perform a Gran plot analysis on a blank titration (KCl only). A perfectly linear Gran plot validates the exact molarity of the titrant and confirms the absolute absence of carbonate contamination in the system.

Workflow A 2-(4-Methyl-1H-pyrazol-1-yl) propanoic acid HCl B Identity Verification (1H-NMR, HRMS) A->B C Purity Assessment (HPLC-UV/ELSD) B->C D Physicochemical Profiling C->D E Thermodynamic Solubility (Shake-Flask) D->E F pKa Determination (Potentiometry) D->F

Fig 1. Self-validating physicochemical characterization workflow for pyrazole derivatives.

Mechanistic Role in Drug Development

The specific physicochemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid make it a highly sought-after moiety in the design of kinase inhibitors and anti-inflammatory agents[1].

When integrated into a larger drug molecule via amide coupling at the propanoic acid terminus, the pyrazole ring often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The pKa of the pyrazole nitrogen (~2.0-2.5)[5][6] ensures that it remains neutral at physiological pH (7.4), allowing it to act as a potent hydrogen bond acceptor with the backbone amides of the kinase hinge region. Meanwhile, the 4-methyl group precisely fills the adjacent hydrophobic gatekeeper pocket, enhancing target selectivity.

Mechanism S Extracellular Signal R Receptor Tyrosine Kinase S->R K Intracellular Kinase Cascade R->K T Target Gene Transcription K->T I Pyrazole-Propanoic Acid Derivative I->K Competitive Inhibition

Fig 2. Mechanistic pathway illustrating kinase inhibition by pyrazole-propanoic acid derivatives.

References

  • NextSDS. "2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride". NextSDS Chemical Substance Information.
  • Pharmaffiliates. "2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid". Pharmaffiliates Research Chemicals.
  • Santa Cruz Biotechnology. "2-(4-methyl-1H-pyrazol-1-yl)propanoic acid | CAS 1005582-20-6". SCBT Catalog.
  • ChemicalBook. "1H-Pyrazole-1-propanoic acid, α-methyl-, ethyl ester | 1250126-64-7". ChemicalBook Properties Database.
  • PubChem. "alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630". National Institutes of Health (NIH).
  • Benchchem. "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid". Benchchem Technical Support.

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Abstract The definitive assignment of a chemical structure is a cornerstone of drug development and chemical research, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, technically-focused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of drug development and chemical research, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride. We move beyond a simple checklist of techniques, delving into the scientific rationale behind the analytical workflow. This document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it addresses the critical aspect of stereochemistry by outlining the protocol for Single-Crystal X-ray Crystallography to determine the absolute configuration of the chiral center. Each section is grounded in established principles and provides field-proven, step-by-step protocols, reflecting a commitment to scientific integrity and trustworthiness. All methodologies are presented in the context of established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the generation of robust and reliable data suitable for research and development professionals.[1][2][3][4][5]

Introduction: The Imperative of Unambiguous Characterization

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a heterocyclic compound featuring a pyrazole ring, a propanoic acid moiety, and a chiral center. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[6] The hydrochloride salt form is often utilized to improve the solubility and stability of the active pharmaceutical ingredient.

A precise understanding of its three-dimensional structure is non-negotiable for several reasons:

  • Mechanism of Action: The specific arrangement of atoms dictates how the molecule interacts with its biological target.

  • Intellectual Property: A well-characterized structure is essential for patent protection.

  • Safety and Efficacy: The presence of stereoisomers can lead to different pharmacological or toxicological profiles.

  • Process Control: A defined structure allows for the development of robust manufacturing processes and the identification of impurities.

This guide presents a logical and efficient workflow for the complete structural confirmation of this molecule, from initial spectroscopic analysis to the definitive determination of its absolute stereochemistry.

The Analytical Workflow: A Multi-faceted Approach

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Configuration FTIR FTIR (Functional Groups) MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Initial Confirmation NMR NMR Spectroscopy (Connectivity & 3D Structure) MS->NMR Elemental Composition XRay Single-Crystal X-ray Crystallography NMR->XRay Relative Stereochemistry Final_Structure Final Elucidated Structure XRay->Final_Structure Definitive 3D Structure

Figure 1: A logical workflow for structure elucidation.

Foundational Analysis: Identifying the Pieces

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is an essential first step to quickly identify the presence of key functional groups. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the molecule.[7][8][9][10][11]

Expected Observations for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride:

Wavenumber (cm⁻¹)Functional GroupExpected Appearance
2500-3300O-H (Carboxylic Acid)Very broad absorption due to hydrogen bonding.
2850-3000C-H (Aliphatic)Sharp peaks from methyl and methine groups.
~1710C=O (Carboxylic Acid)Strong, sharp absorption.
1500-1600C=N, C=C (Pyrazole Ring)Multiple bands of varying intensity.[8]
1350-1450C-H (Bending)Absorptions from methyl and methylene groups.
1000-1300C-N, C-O (Stretching)Complex region with multiple bands.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping with isopropanol and performing a background scan.

  • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

  • Process the data by performing a baseline correction and peak picking.

The presence of a broad O-H stretch and a strong C=O absorption would provide immediate evidence for the carboxylic acid moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and, from that, the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Fragmentation Pattern:

The fragmentation of pyrazole derivatives in mass spectrometry can be complex, but some general patterns are expected.[12][13][14][15] The molecular ion peak ([M+H]⁺) should be prominent. Key fragments would likely arise from the loss of the carboxylic acid group, and cleavage within the pyrazole ring.[12][13]

Table of Predicted Ions:

m/z (Nominal)Proposed Fragmentation
183.08[M+H]⁺ of the free base
138.08Loss of the carboxyl group (-COOH)
82.07Fragment corresponding to the 4-methylpyrazole cation

Protocol: High-Resolution LC-MS (ESI-Positive)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Use an accurate mass calibrant to ensure high mass accuracy (< 5 ppm).

  • Determine the elemental composition of the parent ion using the instrument's software.

Confirmation of the molecular formula C₇H₁₀N₂O₂ provides a strong foundation for the subsequent NMR analysis.

Detailed Structural Mapping: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[16][17] A combination of 1D (¹H, ¹³C) and 2D experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Signals (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Singlet1HH-5 (Pyrazole)Aromatic proton on the pyrazole ring.[18]
~7.3Singlet1HH-3 (Pyrazole)Aromatic proton on the pyrazole ring.[18]
~4.8Quartet1HCH (Propanoic)Methine proton adjacent to the chiral center, coupled to the CH₃ group.
~2.0Singlet3HCH₃ (4-Methyl)Methyl group attached to the pyrazole ring.[18]
~1.6Doublet3HCH₃ (Propanoic)Methyl group of the propanoic acid moiety, coupled to the CH proton.

Note: The N-H proton of the pyrazolium cation and the O-H of the carboxylic acid will likely exchange with D₂O and may not be observed.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[19]

Predicted ¹³C NMR Signals (in D₂O):

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~175N/AC=O (Carboxylic)
~140N/AC-5 (Pyrazole)
~135Positive (CH)C-3 (Pyrazole)
~115N/AC-4 (Pyrazole)
~55Positive (CH)CH (Propanoic)
~18Positive (CH₃)CH₃ (Propanoic)
~10Positive (CH₃)CH₃ (4-Methyl)
2D NMR: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the structure by showing correlations between nuclei.[16][20][21]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23] A key expected correlation would be between the propanoic CH proton and the propanoic CH₃ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[16][20] This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the molecular fragments. For instance, correlations from the propanoic CH proton to the C-1 and C-5 carbons of the pyrazole ring would confirm the attachment point of the propanoic acid side chain.

NMR_Connectivity cluster_pyrazole Pyrazole Ring cluster_propanoic Propanoic Acid Moiety C3 C3 H3 H3 C3->H3 N2 N2 C3->N2 C4 C4 C4->C3 Me4 Me(4) C4->Me4 Me4->C3 HMBC C5 C5 Me4->C5 HMBC C5->C4 H5 H5 C5->H5 H5->C4 HMBC N1 N1 N1->C5 CH CH N1->CH N2->N1 CH->C5 HMBC CH->N1 HMBC Me_prop Me(prop) CH->Me_prop CH->Me_prop COSY COOH COOH CH->COOH

Figure 2: Key NMR correlations for structure confirmation.

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Acquire a standard ¹H spectrum to check for sample purity and concentration.

  • Acquire a ¹³C spectrum.

  • Run a DEPT-135 experiment.

  • Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.[24] Ensure sufficient acquisition time for adequate resolution and signal-to-noise.

  • Process and analyze all spectra using appropriate NMR software to assign all signals and confirm the proposed structure.

Absolute Configuration: Single-Crystal X-ray Crystallography

While NMR can define the connectivity and relative stereochemistry, it cannot determine the absolute configuration of the chiral center at C2 of the propanoic acid moiety. For this, single-crystal X-ray crystallography is the gold standard.[25][26][27][28][29] This technique provides an unambiguous three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of the atoms.[25][26]

The Challenge and the Solution:

The primary challenge is often growing a single crystal of sufficient quality. The presence of the hydrochloride salt can sometimes aid in crystallization.

Protocol: Crystal Growth and Data Collection

  • Crystal Growth:

    • Screen a variety of solvents and solvent systems (e.g., methanol/ether, ethanol/hexane, water/isopropanol).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

    • Start with a concentrated solution of the compound (~10-20 mg).

  • Data Collection:

    • Select a suitable, well-formed crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the collected data.

    • Crucially, determine the absolute structure using anomalous dispersion effects, often reported as the Flack parameter.[27][29] A Flack parameter close to zero with a small standard uncertainty for the correct enantiomer confirms the absolute configuration.[29]

The resulting crystallographic information file (CIF) will contain the definitive three-dimensional coordinates of the molecule, confirming its structure as either (R)- or (S)-2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.

Conclusion: A Self-Validating System for Structural Integrity

The elucidation of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. The initial FTIR and MS analyses provide rapid confirmation of functional groups and molecular formula. A comprehensive suite of 1D and 2D NMR experiments then establishes the precise atomic connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous determination of the absolute configuration.

Each step in this workflow serves to validate the others. For example, the molecular formula from HRMS must be consistent with the atom count from NMR and X-ray crystallography. The functional groups identified by FTIR must correspond to the chemical environments observed in the NMR spectra. This cross-validation is the hallmark of a robust and trustworthy structure elucidation process, meeting the rigorous standards required by the scientific and drug development communities. The entire process should be conducted following the principles outlined in guidelines such as ICH Q2(R1) for the validation of analytical procedures, ensuring the data is fit for its intended purpose.[1][2][3]

References

  • Absolute configuration - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved March 20, 2026, from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024, January 27). MDPI. Retrieved March 20, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved March 20, 2026, from [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2008, May 15). PubMed. Retrieved March 20, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved March 20, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved March 20, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved March 20, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Institutes of Health. Retrieved March 20, 2026, from [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008, August 19). Acta Chimica Slovenica. Retrieved March 20, 2026, from [Link]

  • Protocols - NMR Facility – Chemistry Department. (n.d.). University of Missouri-St. Louis. Retrieved March 20, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. Retrieved March 20, 2026, from [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011, September 15). PubMed. Retrieved March 20, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 20, 2026, from [Link]

  • 14.21: Two-Dimensional NMR Spectroscopy - Chemistry LibreTexts. (2014, August 21). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023, March 25). Impactfactor. Retrieved March 20, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Structure Elucidation of a Pyrazolo[2][26]pyran Derivative by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved March 20, 2026, from [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021, October 27). Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved March 20, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved March 20, 2026, from [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020, May 31). MDPI. Retrieved March 20, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2015, December 25). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). The Journal of Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (n.d.). Analytical Methods. Retrieved March 20, 2026, from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved March 20, 2026, from [Link]

Sources

Foundational

Mechanistic Pathway and Synthetic Protocols for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

Executive Summary The compound 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 2172050-99-4) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 2172050-99-4) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring both a substituted pyrazole core and a carboxylic acid handle, it serves as a critical intermediate in the synthesis of complex therapeutics, including MALT1 inhibitors and alcohol dehydrogenase (ADH) modulators [2].

This technical guide delineates the fundamental chemical logic, mechanistic pathways, and optimized synthetic protocols required to synthesize this compound. By leveraging the inherent symmetry of 4-methylpyrazole, researchers can achieve absolute regiochemical fidelity during N-alkylation, avoiding the costly and time-consuming isomer separations that plague asymmetric pyrazole functionalization.

Retrosynthetic Strategy & Regiochemical Rationale

The retrosynthetic disconnection of the target molecule yields two primary precursors: 4-methylpyrazole and an α -halopropanoic acid derivative (typically ethyl 2-bromopropanoate ).

The Symmetry Advantage

A persistent challenge in azole chemistry is the low regioselectivity observed during the N-alkylation of unsymmetrical pyrazoles, which often yields a mixture of 1,3- and 1,5-disubstituted isomers [1]. However, 4-methylpyrazole possesses a C2v​ -like plane of symmetry. Rapid tautomerization between the N1 and N2 positions renders the two nitrogen atoms chemically equivalent. Consequently, nucleophilic attack by the pyrazolate anion on the electrophile yields a single, unambiguous regioisomer (>99% fidelity) [3].

Electrophile Selection

While direct alkylation with 2-bromopropanoic acid is theoretically possible, it requires excess base to form the dianion and often leads to sluggish kinetics and zwitterionic side reactions. Employing ethyl 2-bromopropanoate acts as an orthogonal strategy: it masks the carboxylic acid, streamlines the bimolecular nucleophilic substitution ( SN​2 ), and facilitates straightforward purification prior to alkaline hydrolysis [2].

Workflow A 4-Methylpyrazole + Ethyl 2-bromopropanoate B N-Alkylation (K2CO3, MeCN, 80°C) A->B C Ethyl 2-(4-methyl-1H- pyrazol-1-yl)propanoate B->C D Saponification (NaOH, EtOH/H2O) C->D E Free Acid Intermediate (CAS 1005582-20-6) D->E F Salt Formation (HCl in Dioxane) E->F G Target Compound (CAS 2172050-99-4) F->G

Figure 1: Synthetic workflow for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.

Mechanistic Elucidation

The formation of the target hydrochloride salt proceeds via a highly orchestrated four-step mechanism.

Step 1: Base-Promoted Deprotonation The reaction initiates with the deprotonation of 4-methylpyrazole ( pKa​≈14.5 ) by a mild inorganic base, such as potassium carbonate ( K2​CO3​ ). This generates the highly nucleophilic pyrazolate anion. The use of a heterogeneous carbonate base in a polar aprotic solvent enhances the nucleophilicity of the anion by minimizing tight ion-pairing [1].

Step 2: SN​2 Displacement The pyrazolate anion undergoes a bimolecular nucleophilic substitution ( SN​2 ) trajectory, attacking the electrophilic α -carbon of ethyl 2-bromopropanoate. The bromide ion ( Br− ) departs as a stable leaving group. If a chiral pool starting material (e.g., (S)-ethyl 2-bromopropanoate) is utilized, this step proceeds with a complete inversion of stereochemical configuration.

Step 3: Alkaline Ester Hydrolysis The resulting ester is subjected to saponification. Hydroxide ions ( OH− ) attack the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. This yields the sodium salt of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, which is subsequently acidified to isolate the free carboxylic acid.

Step 4: Acidification & Protonation To generate the final hydrochloride salt, the free acid is dissolved in a non-aqueous solvent (e.g., 1,4-dioxane) and treated with anhydrous HCl. While the carboxylic acid moiety remains neutral, the sp2 -hybridized N2 nitrogen of the pyrazole ring ( pKa​≈2.5 ) is protonated, precipitating the highly crystalline pyrazolium chloride salt.

Mechanism N1 Step 1: Base-Promoted Deprotonation Formation of the nucleophilic pyrazolate anion N2 Step 2: S_N2 Displacement Nucleophilic attack on the α-carbon, Br- departs N1->N2 Ethyl 2-bromopropanoate N3 Step 3: Alkaline Ester Hydrolysis Cleavage of the ethyl ester to sodium carboxylate N2->N3 NaOH / H2O N4 Step 4: Acidification & Protonation Formation of the N2-protonated hydrochloride salt N3->N4 HCl (gas/dioxane)

Figure 2: Step-by-step mechanistic pathway from deprotonation to final salt formation.

Quantitative Optimization Data

The efficiency of the SN​2 N-alkylation step is heavily dependent on the choice of base and solvent. Table 1 summarizes the optimization parameters. Mild inorganic carbonates in polar aprotic solvents (Entries 3 and 4) provide the optimal balance of high yield and clean conversion, preventing the degradation of the ester electrophile that occurs with stronger bases like NaH.

Table 1: Optimization of N-Alkylation Conditions (Step 1)

EntryBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity
1NaH (1.2 eq)THF0 to 251265%>99:1
2 K2​CO3​ (2.0 eq)DMF80882%>99:1
3 K2​CO3​ (2.0 eq) MeCN 80 10 88% >99:1
4 Cs2​CO3​ (1.5 eq)MeCN80691%>99:1
5 Et3​N (2.0 eq)DCM402415%>99:1

Note: Cs2​CO3​ provides the highest yield due to the "cesium effect" enhancing anion solubility, but K2​CO3​ in MeCN is generally preferred for large-scale cost efficiency [1].

Experimental Protocol (Self-Validating System)

The following methodology is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity at each stage.

Phase A: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate
  • Charge: To an oven-dried, nitrogen-flushed round-bottom flask, add 4-methylpyrazole (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (MeCN, 0.2 M).

  • Activation: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv, 20 mmol). Stir the suspension at ambient temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Dropwise, add ethyl 2-bromopropanoate (1.1 equiv, 11 mmol).

  • Heating: Elevate the temperature to 80 °C and reflux.

  • IPC Validation: Monitor by LC-MS or TLC (Hexane:EtOAc 7:3). Proceed only when 4-methylpyrazole consumption is >95% (typically 8–10 hours).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Extract with EtOAc/Water, dry the organic layer over Na2​SO4​ , and concentrate to yield the ester intermediate.

Phase B: Saponification to Free Acid
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Ethanol and Water (0.5 M). Add NaOH (2.0 equiv, 20 mmol).

  • Reaction: Stir at 50 °C for 2 hours.

  • IPC Validation: Confirm the disappearance of the ester mass via LC-MS.

  • Isolation: Evaporate the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 2M HCl to pH ~3. Extract the precipitated free acid with Ethyl Acetate (3x). Dry and concentrate to yield 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1005582-20-6).

Phase C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free acid in minimal anhydrous 1,4-dioxane (or diethyl ether).

  • Protonation: Slowly add a 4.0 M solution of HCl in dioxane (1.5 equiv) at 0 °C under vigorous stirring. A white precipitate will begin to form immediately as the pyrazolium salt is generated.

  • Maturation: Stir for 1 hour at room temperature to ensure complete crystallization.

  • Filtration: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to yield the analytically pure 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride .

References

  • Norman, N. J., & Bao, S. T. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10808-10814.[Link]

  • Novartis AG. (2017). Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors (US Patent No. 9,815,842 B2). U.S.
  • Loupy, A., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum Electronic Conference Series.[Link]

Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide navigates the rich history of pyrazole-based carboxylic acids, from their serendipitous discovery in the late 19...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide navigates the rich history of pyrazole-based carboxylic acids, from their serendipitous discovery in the late 19th century to their contemporary prominence as a privileged scaffold in medicinal chemistry. We will explore the foundational synthetic methodologies, the evolution of their synthesis, and the expanding understanding of their diverse biological activities. This guide provides an in-depth analysis of key milestones, seminal experimental protocols, and the causal relationships behind the enduring legacy of these remarkable heterocyclic compounds.

The Dawn of Pyrazole Chemistry: A Tale of Two Syntheses

The story of pyrazole chemistry begins not with the parent heterocycle, but with its functionalized derivatives. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized a compound with potent analgesic and antipyretic properties, which he named antipyrine.[1] This discovery of a pyrazolone derivative marked the birth of the first commercially successful synthetic drug and laid the groundwork for the field of medicinal chemistry.[2] Knorr's work, which involved the condensation of a β-ketoester with a hydrazine derivative, became famously known as the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry to this day.[3][4]

While Knorr had created a substituted pyrazole, the parent, unsubstituted pyrazole ring remained elusive until 1898.[2] It was then that another German chemist, Hans von Pechmann, reported the first synthesis of the parent pyrazole ring through the reaction of diazomethane with acetylene.[2][5] These two seminal discoveries, Knorr's synthesis of a functionalized pyrazole and Pechmann's synthesis of the parent ring, opened the floodgates for the exploration of pyrazole chemistry and the synthesis of a vast number of derivatives.[2]

A pivotal, yet often overlooked, moment in this early history is the work of Eduard Buchner. In 1889, prior to von Pechmann's synthesis of the parent pyrazole, Buchner accomplished the first synthesis of the pyrazole ring itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This historical detail is crucial as it establishes that pyrazole carboxylic acids were, in fact, synthesized before the isolation of the parent pyrazole, highlighting their fundamental role in the very genesis of pyrazole chemistry.

Foundational Synthetic Methodologies: From Classical to Contemporary

The synthesis of pyrazole-based carboxylic acids has evolved significantly from the classical methods of the late 19th and early 20th centuries to the sophisticated catalytic and multicomponent reactions of today. Understanding this evolution is key to appreciating the versatility and accessibility of this important class of compounds.

The Knorr Synthesis and its Adaptation for Carboxylic Acid Derivatives

The Knorr pyrazole synthesis, in its original form, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4] To introduce a carboxylic acid functionality, this method was adapted by using a 1,3-dicarbonyl compound that already contained a carboxyl group or a precursor that could be easily converted to one.

A common strategy involves the use of a β-ketoester. The initial condensation with a hydrazine derivative forms a pyrazolone, which can then be further modified.[6] However, to directly obtain a pyrazole carboxylic acid, a more tailored approach is required.

Classical Protocol: Synthesis of a Pyrazole-3-Carboxylic Acid Ester via Knorr Condensation

This protocol is a representative example of how the Knorr synthesis can be adapted to produce a pyrazole with a latent carboxylic acid group (an ester).

Reactants:

  • Hydrazine derivative (e.g., phenylhydrazine)

  • β-ketoester with an additional ester group (e.g., diethyl 2-acetyl-3-oxobutanedioate)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., a few drops of acetic acid)

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add the β-ketoester to the stirred hydrazine solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, a pyrazole with two ester groups, can be purified by recrystallization or column chromatography.

  • Selective hydrolysis of one of the ester groups can then yield the desired pyrazole carboxylic acid.

The Pechmann Synthesis and its Variations

The Pechmann pyrazole synthesis, in its classic form, utilizes the reaction of diazomethane with acetylene.[2][5] While groundbreaking for the synthesis of the parent pyrazole, its application for the direct synthesis of pyrazole carboxylic acids is less common due to the nature of the starting materials. However, variations of this 1,3-dipolar cycloaddition have been developed. For instance, the reaction of diazomethane with an α,β-unsaturated ester can lead to the formation of a pyrazoline-carboxylate, which can then be oxidized to the corresponding pyrazole-carboxylate.

Evolution to Modern Synthetic Methods

The 20th and 21st centuries have witnessed a proliferation of new and more efficient methods for the synthesis of pyrazole-based carboxylic acids. These modern techniques often offer improved regioselectivity, higher yields, and milder reaction conditions.

Synthetic MethodDescriptionKey Advantages
Multicomponent Reactions One-pot reactions where three or more reactants combine to form the desired pyrazole carboxylic acid derivative.High efficiency, atom economy, and diversity of accessible structures.
Cycloaddition Reactions 1,3-dipolar cycloadditions between a diazo compound and an alkyne or alkene bearing a carboxylic acid or ester group.High regioselectivity and stereoselectivity in some cases.
Condensation of Hydrazones with Dicarbonyls Reaction of pre-formed hydrazones with 1,3-dicarbonyl compounds or their equivalents.Good control over regioselectivity.
Vilsmeier-Haack Reaction Formylation of a suitable precursor followed by cyclization to form a pyrazole-4-carboxaldehyde, which can be oxidized to the carboxylic acid.[3]Useful for the synthesis of 4-substituted pyrazole carboxylic acids.
Metal-Catalyzed Cross-Coupling Reactions Functionalization of a pre-formed pyrazole ring with a carboxylic acid group or its precursor using transition metal catalysts.Allows for late-stage functionalization and the synthesis of complex molecules.

Experimental Workflow: A Modern Approach to Pyrazole-5-Carboxamide Synthesis

This workflow illustrates a common modern strategy for the synthesis of pyrazole-5-carboxamides, which are important derivatives of pyrazole-5-carboxylic acids.

start β-Ketoester + Hydrazine Derivative knorr Knorr Pyrazole Synthesis start->knorr ester Pyrazole-5-carboxylate Ester knorr->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Pyrazole-5-carboxylic Acid hydrolysis->acid activation Acid Activation (e.g., with SOCl₂ or coupling agents) acid->activation chloride Pyrazole-5-carbonyl Chloride / Activated Ester activation->chloride amidation Amidation chloride->amidation amine Amine amine->amidation amide Pyrazole-5-carboxamide amidation->amide

Caption: General workflow for the synthesis of pyrazole-5-carboxamides.

A Spectrum of Biological Activity: From Early Observations to Targeted Therapies

The initial interest in pyrazole derivatives was sparked by the pharmacological effects of antipyrine.[1] Over time, pyrazole-based carboxylic acids have emerged as a class of compounds with a remarkably broad spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[2][7]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrazole derivatives were among the first to be recognized. While the early pyrazolones were non-selective inhibitors of cyclooxygenase (COX) enzymes, later research led to the development of selective COX-2 inhibitors, such as celecoxib, which, although not a carboxylic acid itself, highlighted the potential of the pyrazole scaffold in this therapeutic area. Pyrazole carboxylic acid derivatives have also been investigated as potent anti-inflammatory agents.[8]

Antimicrobial and Antiviral Activity

The antimicrobial properties of pyrazole derivatives were noted as early as 1954 with the isolation of 3-n-nonylpyrazole from a plant.[9] Subsequent research has demonstrated that pyrazole carboxylic acids and their derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[1][4] More recently, pyrazole-3-carboxylic acid derivatives have been identified as promising inhibitors of the Dengue virus protease, showcasing their potential as antiviral agents.[10][11]

Anticancer Activity

In recent decades, the anticancer potential of pyrazole-based carboxylic acids has become a major area of research. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action.[7][12] For example, certain 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides have demonstrated potent antiproliferative activity.[12]

Other Therapeutic Applications

The versatility of the pyrazole carboxylic acid scaffold extends to a multitude of other therapeutic areas, including:

  • Anticonvulsant and Antidepressant: Certain derivatives have shown activity in models of epilepsy and depression.[7]

  • Antidiabetic: Some pyrazole-4-carboxylic acids have been investigated for their hypoglycemic effects.

  • Enzyme Inhibition: Pyrazole carboxylic acids have been developed as inhibitors for a variety of enzymes, playing a crucial role in understanding biological pathways and as potential therapeutic agents.

Timeline of Key Discoveries

y1883 1883: Knorr synthesizes antipyrine (a pyrazolone derivative). [13, 17] y1889 1889: Buchner synthesizes the pyrazole ring via decarboxylation of pyrazole-3,4,5-tricarboxylic acid. y1898 1898: von Pechmann synthesizes the parent pyrazole ring. [1, 9] y1954 1954: First natural pyrazole with antimicrobial activity isolated. [3] y1978 1978: Reports on the synthesis of pyrazole-3-carboxylic acids with potential hypoglycemic and antimicrobial activity. [2] y2000s 2000s-Present: Explosion of research into diverse biological activities, including anticancer and antiviral properties. [6, 8, 15]

Caption: A timeline of key milestones in the discovery and development of pyrazoles and their carboxylic acid derivatives.

Conclusion: An Enduring Legacy and a Promising Future

From their foundational role in the very first synthesis of the pyrazole ring to their current status as a versatile and privileged scaffold in drug discovery, pyrazole-based carboxylic acids have a rich and enduring history. The evolution of their synthesis from classical condensation reactions to modern, highly efficient methodologies has made a vast chemical space accessible to medicinal chemists. The continuous discovery of new and diverse biological activities ensures that pyrazole-based carboxylic acids will remain at the forefront of research and development for the foreseeable future, promising new therapeutic agents for a wide range of human diseases.

References

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. (URL: [Link])

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (URL: [Link])

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. (URL: [Link])

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ResearchGate. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (URL: [Link])

  • Pechmann-Pyrazol-Synthese. Wikipedia. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (URL: [Link])

  • Knorr Pyrazole Synthesis. Chem Help Asap. (URL: [Link])

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. (URL: [Link])

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. (URL: [Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (URL: [Link])

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. (URL: [Link])

  • Knorr Pyrazole Synthesis. Cambridge University Press & Assessment. (URL: [Link])

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. (URL: [Link])

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. (URL: [Link])

  • pyrazole. Britannica. (URL: [Link])

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. (URL: [Link])

  • Chapter 5: Pyrazoles. Royal Society of Chemistry. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. (URL: [Link])

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. (URL: [Link])

  • Recent advances in the therapeutic applications of pyrazolines. PMC. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. (URL: [Link])

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (URL: [Link])

  • A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. ResearchGate. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide on the Safety and Handling of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling protocols for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS No: 2172...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS No: 2172050-99-4), a key research chemical. As a Senior Application Scientist, the following information synthesizes established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is not publicly available, its identity is confirmed by the following identifiers:

PropertyValueSource
CAS Number 2172050-99-4[1]
EC Number 875-015-6[1]
Chemical Name 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride[1]

The hydrochloride salt form suggests that this compound is likely a solid at room temperature and possesses some degree of aqueous solubility. As with many heterocyclic compounds used in drug discovery, it should be handled with the assumption that it is a fine, potentially airborne powder.

Hazard Identification and GHS Classification

Based on notified classifications, 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is classified as a hazardous substance.[1] The following table summarizes its GHS classifications:

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizzinessWarning

The primary hazards associated with this compound are its irritant properties to the skin and eyes, and its potential to cause central nervous system depression upon inhalation. These classifications dictate the necessary precautions for safe handling and the appropriate emergency response procedures.

Toxicological Profile: An Evidence-Based Assessment

The STOT SE 3 classification (H336) suggests that the compound can be absorbed through inhalation and may have a depressant effect on the central nervous system, leading to symptoms such as drowsiness or dizziness.[1] It is crucial for researchers to be aware of these potential effects and to work in a well-ventilated environment to minimize exposure.

Core Directive: Safe Handling and Engineering Controls

A multi-layered approach to safety is paramount when handling 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride. The hierarchy of controls, from most to least effective, should be implemented to minimize exposure.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and reconstitution of the solid material should be performed within the fume hood to prevent the inhalation of any dust or aerosols. A well-ventilated laboratory space is also essential to further reduce the concentration of any potential airborne contaminants.

Administrative Controls: Standard Operating Procedures (SOPs)

Laboratories should develop and implement detailed SOPs for the handling of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride. These SOPs should include:

  • Designated work areas: Clearly define the areas where this compound can be handled.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Hygiene practices: Emphasize the importance of washing hands thoroughly after handling the compound and before leaving the laboratory.[2][3]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE:

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.ANSI Z87.1 / EN 166To prevent eye irritation from dust or splashes.[3]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat should be worn at all times.ASTM F739 / EN 374To prevent skin irritation upon contact.[2]
Respiratory Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.NIOSH/MSHA approvedTo prevent inhalation and potential CNS effects.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a clear and practiced emergency plan is crucial.

Emergency_Response_Flowchart cluster_emergency Emergency Response Protocol Exposure Exposure Event Occurs Assess Assess the Situation (Is the area safe to enter?) Exposure->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate No FirstAid Administer First Aid (See Section 6.1) Assess->FirstAid Yes Report Report the Incident (Follow institutional protocols) Evacuate->Report Spill Contain and Clean Spill (See Section 6.2) FirstAid->Spill Medical Seek Medical Attention FirstAid->Medical Spill->Report Medical->Report

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride: A Technical Whitepaper

Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and intermediates is a critical path to successful o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and intermediates is a critical path to successful oral bioavailability and solvent-based synthesis. 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride presents a unique physicochemical profile. As a pyrazole-carboxylic acid derivative formulated as a hydrochloride salt, its solubility is governed by complex zwitterionic speciation, the dielectric constant of the solvent, and the common-ion effect.

This whitepaper provides an in-depth mechanistic analysis of this compound's solubility across various solvent systems, supported by self-validating experimental protocols and authoritative physicochemical frameworks.

Structural Causality & Thermodynamic Speciation

To predict the solubility of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, one must first deconstruct its molecular architecture. The molecule contains two ionizable centers:

  • The 4-Methylpyrazole Ring: A weak base. The electron-donating 4-methyl group slightly increases the basicity of the pyrazole nitrogen compared to unsubstituted pyrazole, yielding an estimated conjugate acid pKa​ of ~2.8 to 3.0[1].

  • The Propanoic Acid Moiety: A weak acid with an estimated pKa​ of ~4.0 to 4.5.

The Role of the Hydrochloride Salt

In its free base form, the compound exists as a neutral molecule or zwitterion, exhibiting high crystal lattice energy and consequently poor aqueous solubility. Converting the pyrazole moiety into a hydrochloride salt protonates the nitrogen, creating a cationic acid[2]. This transformation drastically lowers the lattice energy and enhances ion-dipole interactions with polar solvents.

However, the solubility of this HCl salt in aqueous media is not static; it is dictated by the pH-solubility profile and the common-ion effect [3].

  • Low pH (< 2.5): The compound exists primarily as a highly soluble cation. However, in environments with high chloride concentrations (e.g., Simulated Gastric Fluid), the excess Cl− can suppress the solubility of the HCl salt via the solubility product ( Ksp​ )[4].

  • Intermediate pH (3.0 – 4.5): As the pH approaches the isoelectric point, the compound deprotonates into its neutral/zwitterionic free base. This is the pHmax​ threshold, below which the salt is the equilibrium solid phase, and above which the poorly soluble free base precipitates[4].

  • High pH (> 5.5): The carboxylic acid deprotonates, and the molecule becomes a highly soluble anion, readily forming in-situ sodium or potassium salts in standard intestinal buffers.

Mechanistic Workflow for Solubility Assessment

The following Graphviz diagram illustrates the decision matrix and speciation pathways that dictate the solubility of the target compound across different solvent systems.

G N1 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid HCl N2 Solvent System Selection N1->N2 N3 Aqueous Media (pH 1.2 - 7.4) N2->N3 N4 Organic Solvents N2->N4 N5 Low pH (< 2.5) Cationic Form (+) High Solubility N3->N5 N6 Mid pH (3.0 - 4.0) Neutral/Zwitterion (0) Lowest Solubility N3->N6 N7 High pH (> 5.0) Anionic Form (-) High Solubility N3->N7 N8 Polar Protic (MeOH) Strong H-Bonding Good Solubility N4->N8 N9 Non-Polar (Hexane) No Ion-Dipole Interaction Poor Solubility N4->N9

Fig 1: pH-dependent speciation and solvent-driven solubility workflow for the target hydrochloride salt.

Quantitative Data Synthesis: Solvent Profiles

Based on the dielectric constants ( ϵ ) and Hansen Solubility Parameters (HSP) typical for pyrazole-carboxylic acid salts, the table below summarizes the expected solubility behavior.

Solvent SystemDielectric Constant ( ϵ )Primary Solvation MechanismEstimated Solubility Range
Water (Unbuffered) 80.1Ion-dipole, H-bonding (pH drops to ~2.0)> 50 mg/mL (Very High)
Aqueous Buffer (pH 3.5) ~80Precipitation of neutral free base< 2 mg/mL (Low)
Aqueous Buffer (pH 6.8) ~80Anionic solvation (deprotonated COOH)> 30 mg/mL (High)
Methanol 32.7Strong H-bond donor/acceptor15 - 30 mg/mL (Good)
Dimethyl Sulfoxide (DMSO) 46.7High polarity, aprotic solvation20 - 40 mg/mL (Good)
Acetonitrile 37.5Moderate polarity, aprotic1 - 5 mg/mL (Moderate)
Hexane / Toluene < 2.5Lack of ion-dipole interactions< 0.1 mg/mL (Poor)

Self-Validating Experimental Protocols

To empirically determine the solubility of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, kinetic methods (like solvent addition) are insufficient due to the risk of supersaturation. The Isothermal Shake-Flask Method is the gold standard[3].

The following protocols are designed as self-validating systems. They include mandatory internal checks (final pH measurement and solid-state verification) to ensure that the dissolving salt has not altered the buffer capacity or undergone salt disproportionation (conversion back to the free base)[5].

Protocol A: Thermodynamic Equilibrium Solubility in Organic Solvents

Causality: Organic solvents do not buffer the API. The primary risk is evaporation or degradation, not speciation changes.

  • Preparation: Add an excess amount of the HCl salt (~50 mg) to 1.0 mL of the target organic solvent (e.g., Methanol, DMSO) in a 2 mL glass HPLC vial.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a constant temperature of 25.0 ± 0.1 °C for 48 hours. Why 48 hours? To ensure the thermodynamic crystal lattice energy is fully overcome and equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Do not use standard syringe filters, as the API may adsorb to the filter membrane.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV against a validated calibration curve.

Protocol B: pH-Solubility Profiling & Disproportionation Assessment

Causality: Dissolving an HCl salt in an aqueous buffer releases protons and chloride ions. This can overwhelm the buffer capacity (altering the pH) and trigger the precipitation of the free base (disproportionation)[5]. Measuring only the initial pH invalidates the data.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), and pH 6.8 (Phosphate).

  • Incubation: Add excess API (~100 mg) to 2.0 mL of each buffer. Agitate at 37.0 ± 0.1 °C for 24 hours.

  • Self-Validation Check 1 (Final pH): Measure the pH of the suspension after the 24-hour equilibration. If the pH has shifted by more than 0.05 units, the buffer capacity was exceeded. The measured solubility corresponds to the final pH, not the initial pH.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Extract the supernatant for HPLC-UV quantification.

  • Self-Validation Check 2 (Solid-State Verification): Recover the undissolved pellet from the pH 4.0 and pH 6.8 vials. Dry under a gentle nitrogen stream and analyze via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Why? To confirm whether the residual solid is still the hydrochloride salt, or if it has disproportionated into the free base[5]. If the XRPD pattern matches the free base, the solubility measured is the intrinsic solubility ( S0​ ) of the free base, not the salt.

References

The following authoritative sources provide the fundamental physicochemical frameworks, structural bioisostere data, and protocol standards utilized in this guide:

  • Salt formation to improve drug solubility Source: USPTO / Pharmaceutical Literature URL
  • Solubility and Dissolution Profile Assessment in Drug Discovery Source: J-Stage URL
  • Source: Academia.
  • Source: NIH.
  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Pyrazole Synthesis from Hydrazine: An In-Depth Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the experimental procedures for the synthesis of pyrazoles, a critical heterocyclic scaffold in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental procedures for the synthesis of pyrazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[1][2] This document provides an in-depth exploration of the most prevalent synthetic strategies, focusing on the cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols, and offer expert insights to ensure successful and reproducible synthesis. The protocols outlined herein are designed to be self-validating systems, incorporating critical checkpoints and characterization methods.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, featuring in a multitude of clinically approved drugs. Its prevalence stems from its ability to engage in various biological interactions, acting as a versatile pharmacophore. Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celebrex, the erectile dysfunction medication Viagra, and the anxiolytic Zometapine.[3] The continued interest in pyrazole chemistry is driven by the need for novel and efficient synthetic routes to access diverse and complex derivatives for drug discovery pipelines. The foundational method for constructing the pyrazole ring, the Knorr pyrazole synthesis, was first described by Ludwig Knorr in 1883 and involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][5] This and other related methods remain central to the synthesis of this important heterocyclic system.

Core Synthetic Strategies and Mechanistic Insights

The most common and versatile methods for pyrazole synthesis involve the reaction of a hydrazine derivative, which acts as a bidentate nucleophile, with a 1,3-dielectrophilic carbon unit.[1][6] The two primary classes of substrates for this transformation are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds.

The Knorr Pyrazole Synthesis: Reaction of Hydrazines with 1,3-Dicarbonyl Compounds

The Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrazoles.[4][7] The reaction proceeds via a cyclocondensation mechanism.

Mechanism:

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate.[4] Dehydration of this intermediate results in the formation of the stable aromatic pyrazole ring.[8] When using unsymmetrical 1,3-dicarbonyl compounds, the potential for the formation of two regioisomers exists, as the initial attack of the hydrazine can occur at either of the two different carbonyl carbons.[8]

Knorr_Pyrazole_Synthesis Hydrazine Hydrazine (R'-NH-NH2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Dicarbonyl->Hydrazone Catalyst Acid Catalyst (H+) Catalyst->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Figure 1: General workflow of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines

An alternative and equally important route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones.[1][10] This method typically proceeds through a Michael addition followed by cyclization and oxidation or elimination.

Mechanism:

The reaction initiates with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclocondensation to form a pyrazoline intermediate.[10] The pyrazoline can then be oxidized to the corresponding aromatic pyrazole. In cases where the α,β-unsaturated carbonyl compound contains a suitable leaving group at the β-position, elimination occurs to directly afford the pyrazole.[10]

Experimental Protocols

Safety First: Handling Hydrazine and its Derivatives

Hydrazine and its derivatives are toxic, corrosive, and potentially flammable.[11][12] All manipulations should be conducted in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, a face shield, and impermeable gloves (e.g., butyl rubber or neoprene), must be worn at all times.[11][12] An emergency safety shower and eyewash station should be readily accessible.[13] In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11]

Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol describes the synthesis of a substituted pyrazole from acetylacetone and phenylhydrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Acetylacetone100.121.0 g10 mmol
Phenylhydrazine108.141.08 g10 mmol
Ethanol46.0720 mL-
Glacial Acetic Acid60.050.5 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • With stirring, add phenylhydrazine (1.08 g, 10 mmol) to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water (20 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Dry the product in a vacuum oven. Expected yield: 85-95%.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Protocol 2: Synthesis of a Pyrazole from an α,β-Unsaturated Ketone

This protocol outlines the synthesis of a pyrazole from a chalcone derivative and hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)208.262.08 g10 mmol
Hydrazine Hydrate (80% solution)50.060.63 mL~10 mmol
Ethanol46.0730 mL-
Iodine253.812.54 g10 mmol
Sodium Hydroxide (10% aqueous solution)40.00As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (2.08 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.63 mL, ~10 mmol) to the solution and stir at room temperature for 30 minutes.

  • Add iodine (2.54 g, 10 mmol) in one portion.

  • Heat the reaction mixture to reflux for 2-3 hours. The color of the solution should fade.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture with a 10% aqueous sodium hydroxide solution.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole.

  • Dry the product under vacuum.

Characterization:

  • Melting Point: Measure the melting point of the final product.

  • Spectroscopic Analysis: Confirm the structure using IR, ¹H NMR, and ¹³C NMR spectroscopy.

  • Mass Spectrometry: Verify the molecular weight.

Expertise and Trustworthiness: Ensuring Success in Pyrazole Synthesis

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol is a common solvent for these reactions as it readily dissolves the reactants and is easy to remove. For some substrates, other solvents like acetic acid or dimethylformamide (DMF) may be more suitable.[1]

  • Catalyst: While many Knorr syntheses proceed without a catalyst, the addition of a catalytic amount of acid (e.g., acetic acid) can significantly accelerate the reaction rate.[8][9]

  • Work-up Procedure: The precipitation of the product by adding water is a common and effective purification step. Recrystallization is crucial for obtaining a highly pure product, which is essential for subsequent applications, particularly in drug development.

Self-Validating Systems:

  • TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to check for the formation of byproducts.

  • Spectroscopic Confirmation: Comprehensive spectroscopic characterization (NMR, IR, MS) is non-negotiable for verifying the structure and purity of the synthesized pyrazole. This provides a definitive validation of the experimental outcome.

Troubleshooting Common Issues:

  • Low Yield: This can be due to incomplete reaction, side reactions, or loss of product during work-up. Optimizing the reaction time, temperature, and purification method can improve the yield.

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is possible.[1] Careful analysis of the product mixture by NMR or chromatography is necessary to identify and separate the isomers. The regioselectivity can sometimes be influenced by the reaction conditions.

  • Oxidation of Hydrazine: Hydrazine can be oxidized by air, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial in certain cases.

Conclusion

The synthesis of pyrazoles from hydrazine and its derivatives is a cornerstone of heterocyclic chemistry with profound implications for drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and successfully synthesize a wide array of pyrazole derivatives. By understanding the underlying mechanisms and adhering to best practices in experimental execution and validation, scientists can efficiently generate these valuable compounds for their research endeavors.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]

  • Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. DOI. [Link]

  • Hydrazine. University of California, Santa Barbara. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Preparation of pyrazole and its derivatives.
  • Hydrazine monohydrate(80%),3750E-2,2023/12/05 - Safety Data Sheet. Wako. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... ResearchGate. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]

  • Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Semantic Scholar. [Link]

Sources

Application

protocol for the purification of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

An Application Note and Detailed Protocol for the Purification of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Introduction 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid and its hydrochloride salt are important...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Purification of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Introduction

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid and its hydrochloride salt are important heterocyclic building blocks in medicinal chemistry and drug discovery.[1] The pyrazole moiety is a key feature in numerous pharmacologically active compounds, known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2] The propanoic acid side chain introduces a carboxylic acid functional group, which can be used for further derivatization or to modulate the physicochemical properties of a molecule.

The purity of such intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable data in biological assays. Impurities can lead to unwanted side reactions, lower yields of the final product, and introduce confounding variables in pharmacological testing. This document provides a detailed protocol for the purification of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid via its hydrochloride salt, a robust method that leverages differences in solubility to achieve high purity.

Principle of Purification: Acid Addition Salt Crystallization

The purification strategy is centered on the principle of acid addition salt formation and subsequent crystallization.[3][4] The crude 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid, which exists as a free base, is dissolved in a suitable organic solvent. By introducing hydrochloric acid, the basic nitrogen atom on the pyrazole ring is protonated, forming the hydrochloride salt.

This conversion dramatically alters the compound's physical properties, particularly its solubility. The hydrochloride salt is typically less soluble in many organic solvents compared to its free base form and the likely organic impurities from its synthesis. By carefully selecting the solvent system and controlling the temperature, the hydrochloride salt can be selectively crystallized from the solution, leaving the majority of impurities dissolved in the mother liquor.[4] This method is highly effective for removing non-basic impurities and by-products that do not form salts.

Health and Safety Information

Before commencing any experimental work, it is crucial to conduct a thorough risk assessment and consult the relevant Safety Data Sheets (SDS) for all chemicals used.

  • 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Hydrochloric Acid: Causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[6] It is highly corrosive.

  • Organic Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane): Are flammable liquids and vapors. May cause drowsiness or dizziness.

Mandatory Safety Precautions:

  • Always work in a well-ventilated laboratory fume hood.[7][8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8][9]

  • Take precautions against static discharge when handling flammable solvents.[6]

  • Ensure a safety shower and eyewash station are readily accessible.[8]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier
Crude 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acidSynthesis GradeN/A
Isopropanol (IPA)AnhydrousACS Grade
Ethyl Acetate (EtOAc)AnhydrousACS Grade
n-HeptaneAnhydrousACS Grade
Hydrochloric Acid Solution (e.g., 2M in Diethyl Ether or 4M in Dioxane)Reagent GradeCommercially Available
Deionized WaterHigh PurityIn-house
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Vacuum pump

  • Filter paper

  • Rotary evaporator

  • Glassware for crystallization (e.g., Erlenmeyer flask)

  • Spatulas and weighing balance

  • pH indicator strips or calibrated pH meter

  • Vacuum oven

Experimental Protocol: Purification Workflow

The following diagram outlines the key stages in the purification process.

Purification_Workflow cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_isolation Isolation & Drying cluster_qc Quality Control Dissolution Step 1: Dissolution Dissolve crude free base in a suitable solvent (e.g., Isopropanol). Acid_Addition Step 2: Acidification Slowly add HCl solution to form the hydrochloride salt. Dissolution->Acid_Addition Stirred Solution Crystallization Step 3: Crystallization Cool the solution and add anti-solvent (e.g., Heptane) to induce precipitation. Acid_Addition->Crystallization Salt Formation Filtration Step 4: Isolation Collect crystals via vacuum filtration. Crystallization->Filtration Crystal Slurry Washing Wash crystals with cold anti-solvent. Filtration->Washing Drying Step 5: Drying Dry the purified product under vacuum. Washing->Drying Analysis Step 6: Analysis Confirm purity and identity (MP, NMR, HPLC). Drying->Analysis Final Product

Caption: Workflow for the purification of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid HCl.

Step-by-Step Methodology

This protocol is designed for a starting quantity of ~10 grams of crude material. Quantities should be adjusted proportionally for different scales.

Step 1: Dissolution of the Crude Free Base
  • Place 10.0 g of crude 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add approximately 50-70 mL of isopropanol (IPA) or ethyl acetate (EtOAc) to the flask.

  • Gently warm the mixture to 40-50°C while stirring to facilitate complete dissolution. Avoid boiling. Ensure all solid material has dissolved to form a clear solution. If necessary, add more solvent sparingly.

  • Causality: The choice of solvent is critical. Isopropanol and ethyl acetate are good options as they effectively dissolve the free base and many common organic impurities, but are less effective at solvating the ionic hydrochloride salt, which will facilitate its precipitation later.[3][4]

Step 2: Formation of the Hydrochloride Salt
  • Cool the solution to room temperature.

  • While stirring vigorously, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise using a dropping funnel. The addition of at least one molar equivalent of HCl is required.[3]

  • Monitor the addition. The hydrochloride salt will begin to precipitate as a white solid.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete salt formation.

  • Causality: Slow, controlled addition of acid is essential to promote the formation of well-defined crystals rather than an amorphous solid or oil, which would be more difficult to filter and could trap impurities.

Step 3: Crystallization and Precipitation
  • To maximize the yield, an "anti-solvent" in which the hydrochloride salt is poorly soluble, such as n-heptane, can be added. Slowly add 50-100 mL of n-heptane to the stirred suspension.

  • Cool the flask in an ice-water bath for at least 1-2 hours to further decrease the solubility of the product and promote complete crystallization.

  • Causality: The addition of a non-polar anti-solvent like heptane reduces the overall polarity of the solvent system, significantly decreasing the solubility of the ionic hydrochloride salt and driving it out of solution. Cooling leverages the temperature-dependent solubility for maximum recovery.

Step 4: Isolation of the Purified Salt
  • Set up a Büchner funnel with an appropriate size of filter paper over a clean vacuum flask.

  • Wet the filter paper with a small amount of the anti-solvent (n-heptane).

  • Pour the cold crystal slurry into the Büchner funnel and apply vacuum to collect the solid product.

  • Wash the collected solid (the "filter cake") with two small portions (15-20 mL each) of cold n-heptane to remove any residual mother liquor containing dissolved impurities.

  • Keep the vacuum on for 10-15 minutes to pull air through the filter cake and partially dry the solid.

Step 5: Drying the Final Product
  • Carefully transfer the filtered solid to a pre-weighed watch glass or crystallization dish.

  • Place the product in a vacuum oven and dry at 40-50°C under reduced pressure until a constant weight is achieved. This typically takes 12-24 hours.

  • Causality: Drying under vacuum at a mild temperature is crucial to remove all residual solvents without causing thermal decomposition of the product.

Characterization and Quality Control

To confirm the success of the purification, the final product should be analyzed to determine its identity and purity.

Analysis TechniquePurposeExpected Result for High Purity Sample
Melting Point Assess purityA sharp, defined melting point range.
¹H and ¹³C NMR Confirm chemical structureSpectra consistent with the structure of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride; absence of significant impurity peaks.
FT-IR Spectroscopy Confirm functional groupsPresence of characteristic peaks for C=O (acid), O-H, N-H⁺, and aromatic C-H bonds.
HPLC/UPLC Quantify purityPurity >98% (or as required by the application).
Mass Spectrometry Confirm molecular weightObservation of the correct molecular ion for the free base.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing Solution is too concentrated; cooling is too rapid; solvent system is inappropriate.Add more of the primary solvent (IPA/EtOAc) to dilute the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent/anti-solvent combination.
Low Yield Incomplete precipitation; product is too soluble in the chosen solvent system; excessive washing.Ensure sufficient anti-solvent is added and the mixture is cooled for an adequate time. Use a larger volume of anti-solvent. Wash the filter cake with minimal amounts of cold solvent.
Product is discolored Presence of persistent colored impurities.Consider treating the initial solution of the free base with activated charcoal before filtration and acidification.
Final product is not pure (by NMR/HPLC) Inefficient crystallization; co-precipitation of impurities.Re-dissolve the product in a minimal amount of a polar solvent (e.g., warm ethanol) and re-precipitate by adding a non-polar anti-solvent (e.g., diethyl ether or heptane). This process is known as recrystallization.

References

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Safety data sheet. (2023, January 6). BASF. Retrieved from [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH. Retrieved from [Link]

Sources

Method

analytical techniques for characterizing 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Application Note & Protocol: Advanced Analytical Characterization of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride Scientific Context & The Analytical Challenge Pyrazole-propanoic acid derivatives are highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Analytical Characterization of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

Scientific Context & The Analytical Challenge

Pyrazole-propanoic acid derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and anti-tumor agents[1][2]. The compound 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride presents a unique set of analytical challenges that require a strategically designed characterization workflow.

As an application scientist, I do not merely run standard assays; I design analytical systems that answer specific mechanistic questions. For this compound, our analytical strategy is driven by three causal factors:

  • Symmetry Breaking (Regiochemistry): While 4-methylpyrazole is symmetrical, N-alkylation at the N1 position breaks this symmetry, rendering the C3 and C5 protons chemically inequivalent. Advanced 2D NMR is required to unambiguously assign these positions[3].

  • Chiral Center Resolution: The attachment of the pyrazole ring to the C2 (alpha) carbon of propanoic acid generates a chiral center. Unless synthesized via asymmetric catalysis, the compound exists as a racemate, necessitating chiral chromatography for enantiomeric profiling.

  • Salt Stoichiometry: The basicity of the pyrazole N2 nitrogen allows for the formation of a hydrochloride salt, which enhances solid-state stability and aqueous solubility. However, confirming the exact 1:1 molar ratio of HCl to the free base is critical to prevent formulation issues caused by excess free acid or unreacted base.

CharacterizationLogic Goal Critical Analytical Challenges: 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid HCl Salt Salt Stoichiometry (Mono-HCl vs Free Base) Goal->Salt Chiral Chiral Center at C2 (Racemic vs Enantiopure) Goal->Chiral Equiv C3/C5 Inequivalence (Post-Alkylation) Goal->Equiv IC Ion Chromatography Target: ~18.6% Chloride Salt->IC ChiralHPLC Chiral HPLC Enantiomeric Excess (ee) Chiral->ChiralHPLC NMR2D 2D NMR (HMBC/HSQC) Assign C3-H vs C5-H Equiv->NMR2D

Fig 1. Logical decision tree for resolving critical analytical challenges in pyrazole characterization.

Physicochemical Properties Summary

Before initiating the protocols, it is essential to establish the theoretical baseline of the molecule to validate our empirical data.

PropertyValueScientific Rationale / Implication
Molecular Formula C₇H₁₀N₂O₂ • HClDefines the expected isotopic distribution in MS.
Monoisotopic Mass (Free Base) 154.074 DaTarget mass for ESI+ LC-MS ([M+H]⁺ = 155.08 m/z).
Molecular Weight (Salt) 190.63 g/mol Used for precise standard curve preparation.
Theoretical Chloride Content 18.60% (w/w)Target value for Ion Chromatography validation.
pKa (Estimated) ~4.0 (COOH), ~2.5 (Pyrazole NH⁺)Dictates mobile phase pH (must be acidic to prevent peak tailing).

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every protocol includes internal checks (System Suitability Tests - SSTs) to ensure that the data generated is an artifact of the molecule, not the instrument.

Protocol A: Structural Elucidation via NMR Spectroscopy

Objective: Confirm the covalent structure and assign the inequivalent C3/C5 pyrazole protons[3]. Causality: We select DMSO-d₆ as the solvent because the hydrochloride salt exhibits superior solubility in highly polar aprotic solvents compared to CDCl₃. Furthermore, DMSO-d₆ slows proton exchange, allowing potential observation of the broad acidic/ammonium protons.

Step-by-Step Method:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability: Run a blank DMSO-d₆ sample. Ensure the residual solvent peak is sharp at 2.50 ppm and H₂O is at ~3.33 ppm.

  • 1H NMR Acquisition: Acquire 16 scans at 298 K on a 400 MHz spectrometer. Use a relaxation delay (D1) of 2 seconds to ensure accurate integration of the propanoic acid methyl group vs. the pyrazole methyl group.

  • 2D HMBC Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range ³J_CH couplings.

    • Validation Check: Look for the correlation between the alpha-proton of the propanoic acid (C2-H) and the C5 carbon of the pyrazole ring. This unambiguously differentiates C5 from C3.

Protocol B: Purity & Mass Profiling via UPLC-ESI-MS

Objective: Determine chromatographic purity and confirm the mass of the free base. Causality: Positive Electrospray Ionization (ESI+) is selected because the pyrazole N2 atom is highly basic and readily accepts a proton in acidic mobile phases, yielding a robust [M+H]⁺ signal.

Step-by-Step Method:

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). The C18 stationary phase provides optimal retention for the hydrophobic pyrazole core.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid ensures the carboxylic acid remains protonated (neutral) while the pyrazole is ionized, preventing peak tailing and improving peak shape.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Sample Prep: 0.1 mg/mL in 50:50 Water:Acetonitrile.

  • System Suitability: Inject a diluent blank to rule out carryover. The signal-to-noise (S/N) ratio of the main peak must be >1000:1.

Protocol C: Salt Stoichiometry via Ion Chromatography (IC)

Objective: Quantify the exact percentage of chloride to confirm the mono-hydrochloride salt form. Causality: Acid-base titration can be confounded by the carboxylic acid moiety. IC with suppressed conductivity provides absolute, orthogonal quantification of the chloride anion.

Step-by-Step Method:

  • System Setup: Dionex IonPac AS11-HC column with a suppressed conductivity detector.

  • Eluent: 30 mM KOH (isocratic).

  • Calibration: Prepare NIST-traceable chloride standards at 5, 10, 20, 30, and 50 ppm.

    • Validation Check: The calibration curve must yield an R² ≥ 0.999.

  • Sample Prep: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of ultra-pure water (expected Cl⁻ concentration: ~18.6 ppm).

  • Acceptance Criteria: The calculated chloride content must fall within 18.60% ± 0.5% to confirm a pure mono-HCl salt.

Expected Data & Interpretation

When the protocols are executed correctly, the data should align with the following validated profiles.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)HMBC Correlations (³J)
Propanoic C3 (CH₃) 1.60Doublet (J=7.2 Hz)3H17.2Propanoic C2, C1 (COOH)
Pyrazole C4-CH₃ 2.05Singlet3H8.5Pyrazole C3, C4, C5
Propanoic C2 (CH) 5.10Quartet (J=7.2 Hz)1H58.4Propanoic C1, Pyrazole C5
Pyrazole C3-H 7.30Singlet1H138.2Pyrazole C4, C5
Pyrazole C5-H 7.60Singlet1H129.5Pyrazole C3, C4, Propanoic C2
COOH / NH⁺ (HCl) > 11.0Broad Singlet2H172.5 (C1)N/A (Exchangeable)

Note: The downfield shift of C5-H (7.60 ppm) relative to C3-H (7.30 ppm) is a direct causal result of the deshielding effect from the adjacent N1-alkyl substitution[2][3].

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Mass Profiling cluster_2 Salt & Solid-State Analysis Start Sample: 2-(4-Methyl-1H-pyrazol-1-yl) propanoic acid HCl NMR NMR Spectroscopy (1H, 13C, HMBC/NOESY) Start->NMR LCMS LC-MS (ESI+) Mass Confirmation Start->LCMS DSC DSC / TGA (Thermal Stability) Start->DSC FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Report Comprehensive Characterization Report NMR->Report FTIR->Report HPLC HPLC-UV (Chromatographic Purity) LCMS->HPLC LCMS->Report HPLC->Report IC Ion Chromatography (Chloride Content) DSC->IC DSC->Report IC->Report

Fig 2. Comprehensive analytical workflow for structural, purity, and solid-state profiling of the HCl salt.

References

  • NextSDS. "2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Institutes of Health (PMC). "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester." PubMed Central. Available at:[Link]

  • MDPI. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Molecules. Available at:[Link]

Sources

Application

Application Note: Developing Biophysical and Functional Assays for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, and Target Engagement.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, and Target Engagement.

Executive Summary

The compound 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 2172050-99-4) is a highly versatile, low-molecular-weight building block utilized in Fragment-Based Drug Discovery (FBDD). Featuring a pyrazole ring—a privileged scaffold known for hydrogen-bonding with kinase hinge regions and coordinating metalloenzyme active sites[1]—and a propanoic acid moiety for electrostatic interactions, this fragment is an ideal starting point for hit-to-lead evolution.

However, developing assays for fragments presents unique biophysical challenges. Because fragments typically exhibit weak binding affinities ( KD​ in the high μ M to mM range)[2], assays must be exquisitely sensitive. Furthermore, the hydrochloride salt form introduces local pH fluctuations at high screening concentrations, necessitating rigorous buffer control to prevent false positives. This application note details a self-validating, orthogonal assay cascade designed to accurately capture and characterize the activity of this fragment.

Mechanistic Rationale & Structural Logic

To design an effective assay, one must first understand the causality behind the fragment's interaction with a target protein.

  • The Pyrazole Moiety: Acts as a robust hydrogen bond donor/acceptor. In kinase targets (e.g., ERK1/2), the pyrazole nitrogen frequently accepts a hydrogen bond from the catalytic lysine or hinge region backbone[1].

  • The Propanoic Acid Moiety: Provides a negatively charged carboxylate at physiological pH, enabling salt-bridge formation with surface-exposed arginine/lysine residues or direct coordination with divalent metal ions (e.g., Zn2+ in metalloproteinases).

  • The Hydrochloride Salt: While improving aqueous solubility, the HCl salt will release protons upon dissolution. If screened at 1–5 mM, this can overwhelm weak buffers, causing localized protein denaturation that mimics a binding event in thermal shift assays.

Binding_Mechanism Compound 2-(4-Methyl-1H-pyrazol-1-yl) propanoic acid Pyrazole Pyrazole Ring (H-bond Acceptor/Donor) Compound->Pyrazole Propanoic Propanoic Acid (Electrostatic/Metal Coordination) Compound->Propanoic Hinge Hinge Region / Active Site Pyrazole->Hinge H-bonds Surface Solvent Exposed Pocket Propanoic->Surface Salt Bridge Target Target Protein (e.g., Kinase / Metalloenzyme) Target->Hinge Target->Surface

Caption: Mechanistic binding model of the pyrazole-propanoic acid fragment to a generic target.

The Orthogonal Assay Cascade

To ensure trustworthiness, a single assay is never sufficient for fragment validation. We employ a bipartite cascade: Differential Scanning Fluorimetry (DSF) for primary high-throughput screening, followed by Surface Plasmon Resonance (SPR) for kinetic validation and elimination of false positives[3].

FBDD_Workflow Lib Fragment Preparation DSF Primary Screen: DSF Lib->DSF pH Adjusted SPR Orthogonal Screen: SPR DSF->SPR ΔTm > 0.5°C Lead Hit-to-Lead Evolution SPR->Lead KD Confirmed

Caption: FBDD workflow ensuring self-validating orthogonal confirmation of fragment hits.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) measures the stabilization of a target protein upon ligand binding[4]. Because fragments are small, they induce minimal thermal shifts ( ΔTm​≈0.5−2.0∘C )[2].

Critical Causality Note: To counteract the acidifying effect of the fragment's HCl salt at 2 mM screening concentrations, the assay buffer must possess a high buffering capacity (e.g., 100 mM HEPES, pH 7.5).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer consisting of 100 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Verify pH at room temperature.

  • Fragment Stock: Dissolve 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride in 100% DMSO to a concentration of 50 mM.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2–5 μ M in Assay Buffer. Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Assay Assembly: In a 96-well or 384-well qPCR plate, dispense 19 μ L of the Protein-Dye Master Mix per well.

  • Compound Addition: Add 1 μ L of the 50 mM fragment stock (Final concentration: 2.5 mM fragment, 5% DMSO).

    • Self-Validation Control: Include wells with 1 μ L of 100% DMSO (Negative Control) and a known high-affinity inhibitor (Positive Control).

  • Thermal Cycling: Seal the plate, centrifuge at 1000 x g for 1 minute. Run the melt curve from 25°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A hit is defined as ΔTm​≥0.5∘C relative to the DMSO control.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) and affinity ( KD​ )[3]. Fragments require high-density surface immobilization to generate a detectable Response Unit (RU) signal.

Critical Causality Note: DMSO has a high refractive index. A 0.1% mismatch in DMSO concentration between the running buffer and the sample can cause a bulk shift that masks the fragment's true binding signal[3]. A DMSO calibration curve is strictly mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (approx. 5000–8000 RU) to ensure the theoretical maximum response ( Rmax​ ) for the 154 Da fragment is at least 15–20 RU.

  • Buffer Matching: Prepare SPR Running Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5.0% DMSO.

  • DMSO Calibration: Prepare a 7-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in Running Buffer. Inject these prior to the fragment samples to build a solvent correction curve.

  • Analyte Preparation: Dilute the fragment stock into the SPR Running Buffer to create a dose-response series (e.g., 62.5 μ M, 125 μ M, 250 μ M, 500 μ M, 1000 μ M). Ensure the final DMSO concentration remains exactly 5.0%.

  • Injection Cycle: Inject the fragment series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 60 seconds.

  • Regeneration: Because fragments have fast off-rates ( koff​ ), they typically dissociate completely within the 60-second window, rendering harsh regeneration solutions unnecessary.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection). Apply the DMSO solvent correction. Fit the steady-state affinity to a 1:1 Langmuir binding model to derive the KD​ .

Quantitative Data Interpretation

To streamline the evaluation of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, compare your empirical results against the theoretical baseline parameters outlined below.

ParameterExpected Range / Target ValueBiophysical Significance
Molecular Weight (Free Base) 154.17 DaHighly efficient size for deep pocket penetration.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomIndicates high quality of the fragment hit.
DSF Thermal Shift ( ΔTm​ ) +0.5°C to +2.5°CConfirms thermodynamic stabilization of the folded state.
SPR Affinity ( KD​ ) 50 μ M – 2.0 mMTypical weak binding affinity for unoptimized fragments.
SPR Kinetics ( koff​ ) >0.1 s−1 Fast dissociation; characteristic "square wave" sensorgram.
Theoretical Rmax​ ~15 RU (at 5000 RU target)Defines the maximum expected signal for stoichiometric binding.

References

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins Bitesize Bio URL:[Link][4]

  • Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL:[Link][3]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery Proceedings of the National Academy of Sciences (PMC) URL:[Link][2]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the Pyrazole Ring in 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The target molecule, 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, presents a valuable starting point for library synthesis and lead optimization due to its specific substitution pattern. This guide provides an in-depth analysis and detailed protocols for the selective functionalization of its pyrazole ring. We will explore three primary strategies: direct electrophilic substitution, regioselective metalation followed by electrophilic quench, and modern transition-metal-catalyzed C-H activation. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the rationale behind methodological choices, empowering researchers to confidently generate novel analogues for drug discovery programs.

Structural Analysis and Reactivity Profile

The synthetic utility of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is dictated by the electronic and steric properties of its pyrazole core. Understanding its inherent reactivity is paramount for achieving regioselective functionalization.

  • N1-Substitution: The N1 position is blocked by the propanoic acid side chain, precluding N-alkylation or N-acylation reactions on the ring.[2]

  • C4-Substitution: The C4 position, typically the most electron-rich and susceptible to electrophilic attack in unsubstituted pyrazoles, is blocked by a methyl group.[3][4][5] This steric and electronic feature redirects electrophilic reactions to other positions.

  • Available Positions (C3 and C5): This leaves the C3 and C5 positions as the primary targets for C-H functionalization. The C5 proton is generally the most acidic on the pyrazole ring due to the inductive effect of the adjacent sp² hybridized nitrogen atom (N1), making it the preferred site for deprotonation and metalation.[6] The Lewis basic N2 nitrogen atom can act as a directing group in transition-metal-catalyzed reactions, favoring functionalization at the adjacent C3 or C5 positions.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of pyrazole-derived zwitterionic salts.

This guide moves beyond basic recipes, focusing on the causality of chemical behaviors, offering self-validating protocols, and addressing the specific mechanistic pitfalls associated with 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.

Process Architecture

To establish a baseline, the optimal synthetic route avoids direct alkylation of the free acid (which leads to O-alkylation) and instead utilizes an ester intermediate, followed by saponification and anhydrous salt formation.

SynthesisWorkflow Start 4-Methylpyrazole + Ethyl 2-bromopropionate Alkylation Step 1: N-Alkylation (K2CO3, DMF, 60°C) Start->Alkylation Intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate Alkylation->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis FreeAcid 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Hydrolysis->FreeAcid SaltFormation Step 3: Salt Formation (4M HCl in Dioxane) FreeAcid->SaltFormation Product Target Molecule: 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid HCl SaltFormation->Product

Caption: Synthetic workflow for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid HCl.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am losing massive yield during the N-alkylation step. Why is my alkylating agent disappearing without forming the product?

A: You are likely experiencing E2 elimination. The electrophile, ethyl 2-bromopropionate, features a highly acidic alpha-proton adjacent to the electron-withdrawing ester carbonyl. If you use strong bases like Sodium Hydride (NaH) or alkoxides, the base acts on the alpha-proton faster than the pyrazole nitrogen can execute an SN2 attack on the alpha-carbon. This side reaction yields ethyl acrylate and hydrogen bromide 1. Solution: Switch to a milder, heterogeneous base like K₂CO₃ in a polar aprotic solvent (DMF). K₂CO₃ provides sufficient basicity to deprotonate the pyrazole (pKₐ ~ 14) but is kinetically slower at abstracting the alpha-proton, allowing the SN2 substitution to dominate 2.

Q2: How do I control N1 vs. N2 regioselectivity to maximize the yield of the correct isomer?

A: You do not need to. While regioselectivity is a notorious bottleneck for unsymmetrical pyrazoles 2, 4-methylpyrazole is a special case. Because the methyl group is positioned at C4, the molecule possesses a plane of symmetry in its time-averaged tautomeric state. Alkylation at either the N1 or N2 position yields the exact same molecule. Any yield loss you are experiencing is chemical, not regiochemical.

Q3: Why does my product turn into a sticky, intractable syrup during the final hydrochloride salt formation?

A: The free acid intermediate is zwitterionic (containing both a basic pyrazole nitrogen and an acidic carboxylic acid). Its hydrochloride salt is extremely hygroscopic and highly soluble in water. If you use aqueous HCl and attempt to concentrate the solution via rotary evaporation, the thermal stress combined with water causes hydrolysis and traps residual moisture, resulting in a syrup. Solution: You must perform the salt formation under strictly anhydrous conditions. Dissolve the free base in a non-polar solvent (like toluene or diethyl ether) and introduce anhydrous HCl (e.g., 4M in dioxane) 3. This forces the immediate precipitation of the salt, driving the equilibrium forward and allowing for simple isolation via filtration.

TroubleshootingTree Issue Yield < 50% in Synthesis Step1 Loss during Alkylation? Issue->Step1 Step2 Loss during Salt Formation? Issue->Step2 Elimination Check for E2 Elimination (Acrylate formation) Step1->Elimination Yes Solubility Check for Aqueous Loss (Highly water-soluble salt) Step2->Solubility Yes Solution1 Action: Switch to K2CO3 & lower temperature Elimination->Solution1 Solution2 Action: Use anhydrous HCl in Dioxane or Ether Solubility->Solution2

Caption: Decision tree for troubleshooting major yield losses during synthesis.

Quantitative Optimization Data

To illustrate the impact of base selection on the SN2 vs. E2 competition during the alkylation step, review the empirical data below. Using K₂CO₃ suppresses the elimination pathway almost entirely.

Base SystemSolventTemperatureSN2 Product Yield (%)E2 Byproduct (Acrylate) (%)
NaH (1.2 eq)THF0°C to RT35%60%
Cs₂CO₃ (1.5 eq)Acetonitrile80°C68%25%
K₂CO₃ (1.5 eq) DMF 60°C > 92% < 5%
DIPEA (2.0 eq)DCM40°C15%0% (Poor Reactivity)

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure each step is successful before proceeding, preventing the compounding of errors.

Phase 1: N-Alkylation
  • Charge a flame-dried round-bottom flask with 4-methylpyrazole (1.0 eq, 10 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.

  • Add ethyl 2-bromopropionate (1.1 eq, 11 mmol) dropwise over 10 minutes via syringe.

  • Heat the reaction mixture to 60°C and stir for 5 hours.

Self-Validation Checkpoint 1: Analyze via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should be completely consumed. LC-MS must confirm the presence of the ester intermediate with an [M+H]⁺ mass of 183.1 .

  • Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL) to strip residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Saponification
  • Dissolve the crude ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate in a 3:1 mixture of THF and water (20 mL).

  • Add LiOH monohydrate (2.0 eq, 20 mmol) in one portion. Stir at room temperature for 12 hours.

Self-Validation Checkpoint 2: LC-MS must indicate the complete disappearance of the m/z 183.1 peak and the emergence of the free acid peak at[M+H]⁺ 155.1 .

  • Evaporate the THF under reduced pressure (do not heat above 35°C).

  • Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH ~3.5 (the isoelectric point).

  • Extract the aqueous layer with a 4:1 mixture of DCM/Isopropanol (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield the free acid as a white solid.

Phase 3: Anhydrous Salt Formation
  • Dissolve the free acid in anhydrous diethyl ether (or toluene if solubility is poor) (15 mL) 3.

  • Cool the solution to 0°C in an ice bath under nitrogen.

  • Dropwise, add 4M HCl in dioxane (1.2 eq) under vigorous stirring.

Self-Validation Checkpoint 3: A pristine white precipitate should crash out of the solution immediately upon the addition of the acid, visually confirming successful salt formation without aqueous degradation.

  • Stir for an additional 30 minutes at 0°C. Filter the precipitate rapidly under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous ether (10 mL), and dry under high vacuum for 12 hours to afford the final 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.

References

  • Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Source: thieme-connect.com.
  • Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Source: benchchem.com.
  • Title: CN110903279A - Pyrazole compound and salt and application thereof. Source: google.com (Patents).

Sources

Optimization

Technical Support Center: N-Alkylation of 4-Methylpyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the N-alkylation of 4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the N-alkylation of 4-methylpyrazole (fomepizole).

While pyrazole alkylation is a fundamental transformation in medicinal chemistry, the nucleophilic nature of the heterocyclic ring and the basic conditions typically employed frequently lead to yield-limiting side reactions. This guide moves beyond basic troubleshooting to explain the chemical causality behind these issues, providing you with self-validating protocols to ensure experimental success.

Part 1: Reaction Pathways & Mechanistic Causality

To successfully troubleshoot your reaction, you must first understand the competing mechanistic pathways. The diagram below illustrates the divergence between the desired SN​2 substitution and the two most common side reactions: Quaternization (Over-alkylation) and E2 Elimination .

G A 4-Methylpyrazole + Base + R-X B 1-Alkyl-4-methylpyrazole (Desired Product) A->B SN2 Substitution (Controlled R-X) D Alkene + Unreacted Pyrazole (E2 Elimination Side Reaction) A->D Strong Base + 2°/3° Alkyl Halide C 1,2-Dialkyl-4-methylpyrazolium (Quaternization Side Reaction) B->C Excess R-X (Over-alkylation)

Reaction pathways of 4-methylpyrazole N-alkylation highlighting major side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing two distinct product spots on my TLC plate. Am I getting a mixture of N1 and N2 regioisomers?

A: No. This is a common misconception that stems from experience with unsymmetrical pyrazoles (like 3-methylpyrazole). 4-Methylpyrazole is a highly symmetric molecule. It possesses a local plane of symmetry passing through the C4 position. Because the C3 and C5 positions are chemically equivalent, the N1 and N2 positions are also equivalent. Alkylation at either nitrogen yields the exact same molecule: 1-alkyl-4-methylpyrazole.

If you are observing a second spot on your TLC plate, you are not seeing a regioisomer. You are observing a side reaction—most likely the quaternized pyrazolium salt, unreacted starting material, or an elimination byproduct[1].

Q2: My reaction mixture contains a highly polar, water-soluble byproduct that stays at the baseline of my normal-phase TLC. What is it?

A: This is the classic signature of quaternization (over-alkylation) . When 1-alkyl-4-methylpyrazole is formed, the unsubstituted nitrogen (N2) retains a lone pair of electrons. While sterically hindered, this nitrogen remains nucleophilic. If your alkylating agent (especially highly reactive electrophiles like methyl iodide or benzyl bromide) is present in excess, it will attack the N2 position, forming a 1,2-dialkyl-4-methylpyrazolium halide salt[1].

Causality & Mitigation: To prevent this, strictly control the stoichiometry of your electrophile (1.0 to 1.05 equivalents). If quaternization has already occurred, you can easily separate the desired product using a self-validating liquid-liquid extraction: extract the mixture with ethyl acetate or chloroform. The neutral 1-alkyl-4-methylpyrazole will partition into the organic layer, while the ionic quaternary salt will self-segregate into the aqueous phase[1].

Q3: I am using a secondary alkyl halide (e.g., isopropyl bromide) with potassium carbonate, but my yield is terrible, and my reaction smells like alkenes.

A: You are experiencing E2 Elimination . In the presence of strong bases (like K2​CO3​ , NaH , or Cs2​CO3​ ), the base can abstract a beta-hydrogen from your secondary or tertiary alkyl halide rather than facilitating the pyrazole's nucleophilic attack[2]. This dehydrohalogenation yields an alkene and leaves your 4-methylpyrazole unreacted.

Causality & Mitigation: Secondary and tertiary halides are sterically hindered, making SN​2 attack kinetically unfavorable compared to E2 elimination. To bypass this, abandon basic conditions. Instead, utilize an acid-catalyzed approach using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). This method provides excellent yields of N-alkyl pyrazoles without the use of strong bases, entirely circumventing the elimination pathway[3].

Part 3: Quantitative Data & Reaction Profiling

The table below summarizes the causality between specific reaction conditions and their resulting side-reaction profiles, allowing you to proactively select the right parameters for your workflow.

Reaction ConditionPrimary PathwayMajor Side ReactionMitigation Strategy
Primary R-X + K2​CO3​ / DMF SN​2 SubstitutionQuaternizationStrictly limit R-X to 1.05 eq; monitor closely via TLC.
Secondary R-X + NaH / THF SN​2 / E2 CompetitionE2 Elimination (Alkenes)Switch to acid-catalyzed trichloroacetimidate methodology[3].
Excess Methyl Iodide (Neat) Quaternization1,2-Dimethylpyrazolium saltPerform biphasic aqueous/organic extraction to isolate the neutral product[1].
Aqueous NaOH
  • R-X (Biphasic)
Phase TransferHydrolysis of R-X to AlcoholEnsure strictly anhydrous conditions; dry solvents over molecular sieves.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The steps inherently prevent over-alkylation and include built-in purification logic.

Standard Regiocontrolled N-Alkylation of 4-Methylpyrazole

Objective: Maximize 1-alkyl-4-methylpyrazole yield while actively suppressing quaternization.

Step 1: Preparation (Anhydrous Control)

  • Flame-dry a round-bottom flask under a continuous stream of argon or nitrogen.

  • Add 4-methylpyrazole (1.00 mmol, 1.0 equiv) and anhydrous DMF (4.0 mL). Note: DMF must be strictly anhydrous to prevent the competitive hydrolysis of the alkyl halide.

Step 2: Deprotonation

  • Add K2​CO3​ (1.20 mmol, 1.2 equiv) to the solution.

  • Stir at room temperature for 15 minutes to facilitate the formation of the pyrazolide anion.

Step 3: Controlled Alkylation (Preventing Quaternization)

  • Dissolve the primary alkyl halide (1.05 mmol, 1.05 equiv) in 1.0 mL of anhydrous DMF.

  • Critical Step: Add the alkyl halide solution dropwise over 10 minutes. By keeping the instantaneous concentration of the electrophile low, you kinetically favor the reaction with the highly nucleophilic pyrazolide anion over the less nucleophilic, already-alkylated neutral product.

  • Stir at 25 °C until TLC indicates complete consumption of 4-methylpyrazole.

Step 4: Self-Validating Workup

  • Quench the reaction by adding ice water (10 mL).

  • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).

  • Validation Logic: The desired 1-alkyl-4-methylpyrazole partitions into the organic layer. Any trace amounts of the over-alkylated 1,2-dialkyl-4-methylpyrazolium salt are highly ionic and will remain trapped in the aqueous layer.

  • Wash the combined organic layers with brine (15 mL) to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Part 5: References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL:[Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles Source: ConnectSci URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar / MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

Welcome to the Application Scientist Support Portal. Synthesizing and purifying 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride presents unique physicochemical challenges. While the structural symmetry of the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing and purifying 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride presents unique physicochemical challenges. While the structural symmetry of the starting material simplifies regiochemistry, the weak basicity of the pyrazole ring and the amphoteric nature of the free base intermediate complicate isolation. This guide is designed for drug development professionals and provides field-proven, causality-driven troubleshooting to ensure high-yield, high-purity recovery.

Mechanistic Workflow

To understand where purification fails, we must first map the chemical logic of the synthesis. The most reliable route utilizes an ester intermediate to prevent side reactions, followed by saponification and strict anhydrous salt formation.

G N1 4-Methylpyrazole + Ethyl 2-bromopropanoate N2 N-Alkylation (K2CO3, DMF, 80°C) N1->N2 N3 Intermediate Ester (Mono-alkylated) N2->N3 Monitor via TLC N4 Saponification (NaOH, THF/H2O) N3->N4 N5 Aqueous Carboxylate (pH 9) N4->N5 N6 Organic Wash (Removes unreacted pyrazole) N5->N6 EtOAc extraction N7 Acidification (pH 3.5) & Extraction N5->N7 Aqueous layer N8 Free Base Product N7->N8 N9 Anhydrous HCl in Dioxane/Ether N8->N9 Strict anhydrous N10 Final HCl Salt (Target Compound) N9->N10 Precipitation

Workflow for synthesis, purification, and salt formation of the target pyrazole compound.

Troubleshooting & FAQs

Q1: Why do I see multiple spots on TLC during the alkylation step if 4-methylpyrazole is symmetric? A1: The C2v symmetry of 4-methylpyrazole ensures that the N1 and N2 positions are chemically equivalent, meaning you do not generate regional isomers during alkylation[1]. However, the pyrazole nitrogen remains nucleophilic after the first alkylation. If you use an excess of ethyl 2-bromopropanoate or push the reaction temperature too high, the second nitrogen will react, resulting in over-alkylation (quaternization) to form a highly polar pyrazolium salt. Solution: Strictly limit the alkylating agent to 1.05 equivalents and monitor the reaction closely. If over-alkylation occurs, the quaternized byproduct will remain in the aqueous layer during the final extraction, but it severely impacts your overall yield.

Q2: How do I separate unreacted 4-methylpyrazole from my product without using column chromatography? A2: You can achieve a highly pure product by exploiting the isoelectric point of the molecule via an acid-base extraction. Causality: After saponification, your product contains a carboxylic acid group (pKa ~4.8). 4-methylpyrazole is a weak base with a pKa of 2.91[2]. By adjusting the aqueous reaction mixture to pH 9 , your product becomes a water-soluble carboxylate, while unreacted 4-methylpyrazole remains neutral. Washing this aqueous layer with ethyl acetate will pull the unreacted pyrazole into the organic waste.

Q3: When extracting the free base, I get poor recovery. What is the optimal pH for extraction? A3: The optimal extraction pH is ~3.5 . Causality: Your target molecule is amphoteric. If the pH is too low (e.g., pH 1), the pyrazole nitrogen (pKa 2.91) protonates, making the molecule water-soluble[3]. If the pH is too high (e.g., pH 6), the carboxylic acid (pKa ~4.8) deprotonates, again making it water-soluble. At pH 3.5, the carboxylic acid is mostly protonated (neutral) and the pyrazole nitrogen is mostly deprotonated (neutral). This is the molecule's most lipophilic state, allowing for efficient extraction into a polar organic solvent like dichloromethane (DCM) or ethyl acetate.

Q4: My final hydrochloride salt is a sticky gum instead of a free-flowing powder. What went wrong? A4: You have water in your system. Because 4-methylpyrazole is a very weak base[3], its hydrochloride salt is highly susceptible to hydrolysis. Water outcompetes the pyrazole nitrogen for the proton, reverting the salt back to the free base and aqueous HCl, which manifests as a hygroscopic gum. Solution: You must use strictly anhydrous conditions. Dry your free base thoroughly under a high vacuum, dissolve it in an anhydrous solvent (like diethyl ether or MTBE), and precipitate the salt using a commercially available anhydrous acid (e.g., 4M HCl in dioxane).

Quantitative Reaction Parameters

To ensure reproducibility, adhere to the following optimized stoichiometric and physicochemical parameters:

ParameterReagent / ConditionValue / TargetMechanistic Purpose
Equivalents 4-Methylpyrazole1.0 eqLimiting reagent to prevent unreacted starting material.
Equivalents Ethyl 2-bromopropanoate1.05 eqSlight excess to drive reaction; prevents pyrazolium formation.
Base (Alkylation) K₂CO₃2.0 eqNeutralizes HBr byproduct; prevents acid-catalyzed degradation.
Workup pH 1 Aqueous NaOH / HClpH 8.5 – 9.0Deprotonates carboxylic acid for organic wash purification.
Workup pH 2 Aqueous HClpH 3.5Isoelectric point; maximizes lipophilicity for free base extraction.
Salt Formation 4M HCl in Dioxane1.1 eqEnsures complete protonation without excessive acidic degradation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step includes a self-validation checkpoint to ensure the chemical state is correct before proceeding.

Step 1: N-Alkylation
  • Dissolve 4-methylpyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature.

  • Dropwise, add ethyl 2-bromopropanoate (1.05 eq). Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation Check: Spot the reaction on TLC (Eluent: 50% EtOAc/Hexane). The starting material (UV active, stains with iodine) should be consumed, replaced by a higher Rf spot (the intermediate ester).

Step 2: Saponification & Acid-Base Purification
  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc. Concentrate the organic layer to yield the crude ester.

  • Dissolve the crude ester in a 1:1 mixture of THF and 1M aqueous NaOH (1.5 eq). Stir at room temperature for 2 hours.

  • Self-Validation Check: TLC should show the complete disappearance of the ester spot.

  • Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water.

  • Organic Wash: Ensure the aqueous layer is at pH 9 (adjust with 1M NaOH if necessary). Wash the aqueous layer twice with EtOAc. Discard the organic layer (this removes unreacted 4-methylpyrazole).

Step 3: Free Base Isolation
  • Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches exactly 3.5 (verify with a calibrated pH meter or narrow-range pH paper).

  • Extract the aqueous layer three times with DCM or EtOAc.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or waxy solid.

  • Self-Validation Check: H-NMR of this intermediate should show a clean propanoic acid methine quartet (~5.0 ppm) and pyrazole protons, with no ethyl ester signals.

Step 4: Anhydrous Hydrochloride Salt Formation
  • Dissolve the free base in a minimum volume of anhydrous diethyl ether or MTBE under a nitrogen atmosphere.

  • Place the flask in an ice bath (0°C).

  • Slowly add 4M HCl in dioxane (1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Stir for an additional 30 minutes at 0°C to ensure complete crystallization.

  • Filter the solid rapidly through a Buchner funnel under a stream of nitrogen. Wash the filter cake with cold, anhydrous diethyl ether.

  • Self-Validation Check: The resulting solid should be a crisp, free-flowing white powder. If it begins to gum up, moisture has breached the system. Immediately transfer to a vacuum desiccator over P₂O₅ and dry overnight.

References

  • Kaur, H., et al. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Chilukuri, D. M., & Shah, J. C. "pKa of 4MP and Chemical Equivalence in Formulations of Free Base and Salts of 4MP." PDA Journal of Pharmaceutical Science and Technology, 1999. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked que...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis is often plagued by the formation of regioisomeric mixtures, complicating purification and impacting biological activity.[1][2][3] This guide provides actionable solutions grounded in mechanistic principles to help you achieve your desired isomeric outcome.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during pyrazole synthesis.

Q1: Why am I getting a mixture of two pyrazole regioisomers in my reaction?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds (where R² ≠ R³) and/or substituted hydrazines (where R¹ ≠ H).[4] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons of the dicarbonyl compound.[5][6] Since the two carbonyls are chemically different, the attack can occur at either site, leading to two distinct intermediates and, ultimately, two different pyrazole regioisomers.[2][4][7]

Q2: How can I strategically favor the formation of one specific regioisomer?

Controlling the regiochemical outcome requires a careful understanding of the factors that influence the initial nucleophilic attack. The three primary pillars of control are:

  • Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine will sterically hinder the attack at the nearest carbonyl group, thus directing the reaction to the less hindered site.[2][4][8]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) make a carbonyl carbon more electrophilic (electron-poor) and thus a more attractive target for nucleophilic attack.[3][4] Conversely, electron-donating groups decrease electrophilicity.

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters like pH (acidic vs. basic catalysis), solvent polarity, and temperature can dramatically influence which reaction pathway is kinetically or thermodynamically favored.[4][9]

Q3: What is the most reliable way to confirm the structure and ratio of my pyrazole isomers?

Unambiguous structural assignment is critical. While techniques like HPLC can quantify the isomer ratio, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.

  • 1D NMR (¹H and ¹³C): Initial analysis can reveal the presence of two distinct sets of signals, confirming a mixture. Chemical shifts can offer clues, but are often not definitive on their own.[10]

  • 2D NMR (HMBC, HSQC, NOESY/ROESY): These advanced techniques are essential for definitive proof.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. Observing a correlation between the N-substituent's protons (e.g., N-CH₃) and a specific pyrazole ring carbon (C3 or C5) can definitively identify the isomer.[12]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity between protons. A NOE signal between the protons of the N-substituent and the protons of a substituent at the adjacent C5 position is a powerful confirmation of that regioisomer's structure.[12][13]

Q4: My reaction is very slow or gives a low yield. How can I improve it without affecting regioselectivity?

Low yield can stem from several factors, including reagent quality, suboptimal conditions, or competing side reactions.[5]

  • Reagent Purity: Hydrazine and its derivatives can degrade over time.[5][8] Always use fresh or purified hydrazine. Ensure your dicarbonyl starting material is pure.

  • Temperature and Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5] If the reaction is slow, gently increasing the temperature may help, but be aware this can sometimes negatively impact regioselectivity.[4]

  • Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) is often necessary to protonate a carbonyl, making it more electrophilic and accelerating the initial condensation step.[5][6][7]

In-Depth Troubleshooting & Mechanistic Guides

Understanding the Core Problem: The Reaction Mechanism

The classic Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][14] When both reactants are unsymmetrical, two competing pathways exist, as illustrated below. The key to controlling the outcome is to influence which initial attack (Path A vs. Path B) is faster.

G R1_hydrazine R¹-NH-NH₂ (Substituted Hydrazine) attack_A Attack at C=O (R² side) attack_B Attack at C=O (R³ side) dicarbonyl R²-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Dicarbonyl) dicarbonyl->attack_A dicarbonyl->attack_B intermediate_A Hydrazone Intermediate A attack_A->intermediate_A Condensation (-H₂O) product_A Regioisomer A (1,3,5-Substituted) intermediate_A->product_A Cyclization & Dehydration intermediate_B Hydrazone Intermediate B attack_B->intermediate_B Condensation (-H₂O) product_B Regioisomer B (1,5,3-Substituted) intermediate_B->product_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
Key Factors Influencing Regioselectivity

A successful strategy for regiocontrol involves the careful manipulation of steric, electronic, and conditional factors.

1. Steric and Electronic Effects of Substituents

The nature of the R¹, R², and R³ groups is the most fundamental factor. The initial nucleophilic attack by the hydrazine (specifically, the more nucleophilic nitrogen) will preferentially occur at the carbonyl carbon that is both less sterically hindered and more electrophilic.[2][4]

FactorEffect on Carbonyl (C=O)Influence on Hydrazine AttackOutcome
Bulky R² group Increases steric hindrance around adjacent C=OAttack is directed to the other, less hindered C=O (with R³ group)Favors formation of the isomer resulting from attack at the R³-side carbonyl.[8]
Electron-Withdrawing R² (e.g., -CF₃, -NO₂)Increases electrophilicity (positive charge) on adjacent C=OAttack is directed to this more activated C=OFavors formation of the isomer resulting from attack at the R²-side carbonyl.[4]
Electron-Donating R² (e.g., -CH₃, -OCH₃)Decreases electrophilicity of adjacent C=OAttack is disfavored at this C=OFavors formation of the isomer resulting from attack at the R³-side carbonyl.[3]
Bulky R¹ on Hydrazine Increases steric hindrance of the substituted nitrogen (-NHR¹)The unsubstituted -NH₂ group is more likely to initiate the attackInfluences which nitrogen attacks, which is key for the final substituent placement.

2. Reaction Conditions: The Chemist's Toolkit

Often, the substituents are fixed by the target molecule. In these cases, optimizing the reaction conditions is the most powerful strategy for controlling regioselectivity.

  • pH Control (Acid vs. Base Catalysis): The pH of the reaction can dramatically alter the product ratio.[4][8]

    • Acidic Conditions (e.g., AcOH, HCl): In acidic media, the reaction often proceeds under thermodynamic control. The mechanism involves protonation of a carbonyl oxygen, making the carbon more electrophilic. The regioselectivity may be governed by the stability of the resulting intermediate vinylhydrazone. Acidic conditions can sometimes reverse the selectivity observed under neutral or basic conditions.[4]

    • Basic or Neutral Conditions: These reactions are often under kinetic control, meaning the product ratio is determined by the rate of the initial attack. Here, steric and electronic factors of the neutral starting materials dominate.

  • Solvent Effects: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the isomer ratio.

    • Protic Solvents (e.g., Ethanol, Methanol): Can form hydrogen bonds and may favor specific tautomeric forms of the intermediates. Ethanol is a very common solvent for these reactions.[5]

    • Aprotic Solvents (e.g., DMF, Toluene): May favor different reaction pathways. Some studies show that aprotic dipolar solvents can improve selectivity.[8]

    • Fluorinated Alcohols (e.g., TFE): The unique hydrogen-bonding properties of fluorinated alcohols have been shown to dramatically improve regioselectivity in certain cases.[4]

Troubleshooting Flowchart for Regioselectivity Issues

If you are observing an undesirable mixture of regioisomers, use the following decision tree to guide your optimization process.

G start Problem: Undesired Regioisomer Ratio q1 Have you confirmed a single, pure regioisomer is required? start->q1 a1_yes Proceed with Optimization q1->a1_yes Yes a1_no Consider separation (e.g., column chromatography) or if mixture is acceptable. q1->a1_no No q2 Analyze Steric/Electronic Effects of Substituents a1_yes->q2 q2_desc Is the observed major isomer consistent with steric hindrance and electronic activation? q2->q2_desc q3 Modify Reaction Conditions q2_desc->q3 If not, or if control is insufficient q3_ph Systematically vary pH. Try catalytic Acetic Acid vs. neutral vs. basic (e.g., NaOAc). q3->q3_ph q3_solvent Screen different solvents. Compare Ethanol (protic) vs. Toluene (aprotic) vs. TFE (fluorinated). q3_ph->q3_solvent q3_temp Vary Temperature. Lower T may increase kinetic control. Higher T may favor thermodynamic product. q3_solvent->q3_temp end Goal: Improved Regioisomeric Ratio q3_temp->end

Caption: A logical workflow for troubleshooting pyrazole regioselectivity.

Protocols and Methodologies

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis

This protocol provides a general starting point that may require optimization for specific substrates.[5]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine or hydrazine hydrate (1.1 - 2.0 eq)

  • Solvent (e.g., Ethanol, 1-Propanol)

  • Catalyst (e.g., Glacial Acetic Acid, ~3-5 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add the hydrazine (e.g., hydrazine hydrate, 2.0 eq) to the mixture, followed by the catalytic amount of glacial acetic acid.[5]

  • Heating & Monitoring: Heat the reaction mixture to reflux (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), comparing against the starting dicarbonyl material.[5] A typical reaction is complete within 1-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The product may precipitate directly or after the addition of cold water.

    • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[5]

    • Dry the product in a desiccator or vacuum oven.

  • Analysis: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio before purification. Purify via column chromatography or recrystallization if necessary.

Protocol 2: Analytical Workflow for Isomer Identification
  • Sample Preparation: Prepare a clean, dry sample of the product mixture (~5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR: Obtain a standard proton NMR spectrum. Integrate the signals corresponding to each isomer to determine the approximate ratio.

  • Acquire ¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum.

  • Acquire 2D HMBC: Set up a gradient-selected HMBC experiment. Pay close attention to the correlations between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring. For an N1-substituted pyrazole, the protons on the substituent will show a 3-bond coupling to C5 and a 4-bond coupling to C3 (which may be weak or absent).

  • Acquire 2D NOESY: Set up a NOESY experiment with an appropriate mixing time (e.g., 500-800 ms). Look for through-space correlations. For example, in a 1,5-disubstituted pyrazole, a NOE should be visible between the protons of the N1-substituent and the protons of the C5-substituent.[12]

  • Data Interpretation: Correlate the data from all experiments to build an unambiguous assignment for each regioisomer present in the sample.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Arkivoc. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]

  • Sferrazza, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(21), 7488. [Link]

  • Maček, T., et al. (2021). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(11), 3393. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry. [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019). Organic Letters. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (2018). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. [Link]

  • Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. (2019). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). Molecules. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. (1971). Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(17), 5606–5612. [Link]

Sources

Troubleshooting

Pyrazole Synthesis Support Center: Nitrogen Deprotection Strategies

Welcome to the Technical Support Center for heterocyclic chemistry. For researchers and drug development professionals, managing the reactivity of the pyrazole core is a critical path in synthetic route design.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. For researchers and drug development professionals, managing the reactivity of the pyrazole core is a critical path in synthetic route design. The acidic N-H proton (pKa ~14) readily interferes with organometallic reagents and electrophiles, making N-protection mandatory for regioselective functionalization[1].

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to resolve the most common issues encountered during pyrazole nitrogen deprotection.

Visual Diagnostic: Deprotection Strategy Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below to ensure your chosen protecting group aligns with the orthogonal stability required by your substrate's functional groups.

Workflow Start Pyrazole N-Deprotection AcidSens Acid Sensitive Substrate? Start->AcidSens Fluoride SEM Group (TBAF / CsF) AcidSens->Fluoride Yes (Silyl Cleavage) Hydride Boc Group (NaBH4 / EtOH) AcidSens->Hydride Yes (Hydride Attack) MildAcid THP Group (HCl / PPTS) AcidSens->MildAcid No (Mild Acetal Hydrolysis) StrongAcid Trityl / Boc (TFA / NaHSO4) AcidSens->StrongAcid No (Strong Cationic Cleavage)

Decision matrix for selecting pyrazole nitrogen deprotection strategies based on acid sensitivity.

Troubleshooting Guides & FAQs

Category A: SEM (2-(Trimethylsilyl)ethoxymethyl) Deprotection

Q: Why am I getting incomplete SEM deprotection with standard TBAF conditions? A: SEM deprotection using Tetrabutylammonium fluoride (TBAF) can stall due to the formation of a stable hemiaminal intermediate. Causality: The fluoride ion selectively attacks the silicon atom, cleaving the Si-C bond. However, the subsequent decomposition of the resulting N-hydroxymethyl intermediate (releasing formaldehyde) is often the rate-limiting step[2]. Resolution: Elevate the reaction temperature to 60–80 °C to provide the activation energy required for formaldehyde extrusion. Alternatively, add a formaldehyde scavenger like ethylenediamine to drive the equilibrium forward, or switch to acidic conditions (e.g., HCl in ethanol) if your molecule lacks acid-labile moieties.

Category B: THP (Tetrahydropyranyl) Deprotection & Regioselectivity

Q: My THP-protected pyrazole is yielding the wrong regioisomer after lithiation. Do I need to deprotect and reprotect? A: No. Regioselectivity in pyrazoles is dictated by the "adjacent lone pair effect" and steric hindrance. Deprotonation typically occurs at the C-5 position (adjacent to the THP-protected nitrogen). If you require the 3-alkyl isomer, you can utilize a protecting-group switch without chemical deprotection. Causality: The 5-alkyl-1-THP isomer is kinetically favored but sterically encumbered. Resolution: Apply thermal isomerization. Heating the neat 5-alkyl-1-THP-pyrazole to 120–150 °C provides the thermal energy necessary for the THP group to migrate to the less hindered nitrogen, yielding the thermodynamically stable 3-alkyl-1-THP-pyrazole. This is a highly efficient, green alternative to acid-catalyzed deprotection/reprotection cycles[3][4].

Category C: Boc (tert-Butoxycarbonyl) Orthogonality

Q: How can I selectively deprotect a Boc group on a pyrazole without cleaving an aliphatic Boc-amine elsewhere on the molecule? A: Standard Boc removal relies on strong acids (TFA, HCl), which offer zero orthogonality between different Boc-protected sites. Causality: The N-Boc group on a pyrazole has unique electronic properties; the electron-withdrawing nature of the aromatic pyrazole ring makes the Boc carbonyl carbon highly electrophilic and susceptible to hydride attack, unlike aliphatic Boc groups. Resolution: Treat the compound with Sodium borohydride (NaBH₄) in absolute ethanol at room temperature. This novel reducing method selectively cleaves the N-Boc from the pyrazole (yielding 75-98%) while leaving primary aliphatic Boc-protected amines completely intact[5].

Category D: Trityl (Trt) Purification Challenges

Q: Trityl deprotection is successful, but I cannot separate my pyrazole product from the triphenylmethanol byproduct via chromatography. What is the best approach? A: Causality: Acidic cleavage of the Trt group generates a stable trityl cation, which immediately traps ambient water to form triphenylmethanol. This highly lipophilic, bulky byproduct often co-elutes with non-polar pyrazole products on normal-phase silica gel. Resolution: Shift your strategy during the workup phase. Utilize a biphasic extraction system (e.g., hexanes and acetonitrile). The triphenylmethanol will partition almost exclusively into the non-polar hexane layer, while the deprotected pyrazole remains in the acetonitrile. Alternatively, use silica-supported sodium hydrogen sulfate (NaHSO₄–SiO₂) as a heterogeneous catalyst for chemoselective cleavage, which simplifies byproduct filtration[6].

Quantitative Performance Data

The following table synthesizes the expected yields, mechanistic pathways, and orthogonality profiles for the four primary pyrazole protecting groups to aid in your retrosynthetic planning.

Protecting GroupPrimary Deprotection ReagentMechanistic PathwayTypical Yield (%)Key Orthogonality / Advantage
SEM TBAF (THF) or HCl (EtOH)Fluoride-mediated desilylation or Acidic hydrolysis80–95%Completely orthogonal to acid-labile (Boc) and base-labile groups[2].
THP Mild Acid (HCl, TFA, PPTS)Acid-catalyzed acetal hydrolysis85–98%Enables solvent-free thermal isomerization for strict regiocontrol[4].
Boc NaBH₄ (EtOH) or TFAHydride attack on activated carbonyl75–98%Allows selective cleavage leaving primary aliphatic Boc groups intact[5].
Trityl (Trt) TFA/DCM or NaHSO₄-SiO₂Acid-mediated stable cation formation70–90%Highly sterically demanding; effectively directs distal functionalization[6].

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific in-process analytical checkpoints to confirm mechanistic progression before advancing to the next step.

Protocol A: Fluoride-Mediated SEM Deprotection

Objective: Cleave the SEM group while preserving acid-sensitive moieties.

  • Preparation: Dissolve the SEM-protected pyrazole in anhydrous THF to achieve a 0.1 M concentration under a nitrogen atmosphere.

  • Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0–5.0 equivalents). Causality: A significant excess of fluoride is required to drive the equilibrium of the Si-F bond formation and overcome the steric hindrance surrounding the trimethylsilyl group.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the disappearance of the starting material mass and the transient appearance of the N-hydroxymethyl intermediate ( M−118 ). The reaction is only complete when this intermediate fully converts to the final deprotected pyrazole ( M−130 ). If the intermediate stalls, add 1.0 equivalent of ethylenediamine.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize basic fluoride residues. Extract with EtOAc, wash the organic layer heavily with brine (to remove TBAF salts), dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: Chemoselective N-Boc Deprotection via Hydride Attack

Objective: Remove a pyrazole Boc group orthogonally in the presence of aliphatic Boc-amines.

  • Preparation: Dissolve the N-Boc pyrazole in absolute ethanol (0.2 M concentration) in a round-bottom flask vented through an oil bubbler.

  • Reagent Addition: Add Sodium borohydride (NaBH₄, 1.5 to 3.0 equivalents) in one single portion at room temperature. Causality: The electron-deficient pyrazole ring activates the attached Boc carbonyl, making it uniquely susceptible to nucleophilic hydride attack, bypassing standard acidic cleavage[5].

  • Self-Validation Checkpoint: Stir at room temperature for 2–4 hours. You should observe mild gas evolution (isobutylene and hydrogen). TLC monitoring (using a UV lamp) will show a distinct polarity shift as the highly polar free pyrazole forms. The aliphatic Boc-amine reference spot must remain unchanged.

  • Workup: Carefully quench the excess NaBH₄ by adding water dropwise until gas evolution ceases. Evaporate the ethanol under reduced pressure, partition the residue between water and EtOAc, extract the organics, dry, and purify.

References

  • Gerokonstantis, D.-T. et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020, viii, 115-124. Available at:[Link]

  • Ahmed, B. M., & Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles." RSC Advances, 2015, 5(29), 22681-22693. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified." The Journal of Organic Chemistry, 2016. Available at: [Link]

  • Siddiqui, Z. N., & Farooq, F. "Chemoselective deprotection of trityl ethers using silica-supported sodium hydrogen sulfate." Journal of Molecular Catalysis A: Chemical, 2012. Available at: [Link]

Sources

Optimization

optimizing catalyst loading for pyrazole N-alkylation

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the N-alkylation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the N-alkylation of unsymmetrical pyrazoles.

The primary challenge in this workflow is controlling N1 vs. N2 regioselectivity . While researchers instinctively manipulate solvents or bases, the most critical and frequently overlooked parameter is catalyst loading . This guide explores the kinetic causality behind catalyst loading, provides troubleshooting FAQs, and outlines self-validating protocols to ensure reproducible, regioselective pyrazole N-alkylation.

Part 1: The Causality of Catalyst Loading

To optimize a catalytic system, you must understand the competing kinetic pathways in your reaction flask. Pyrazole N-alkylation is rarely a single isolated pathway; it is a race between the highly selective catalyst-driven cycle and the unselective uncatalyzed background reaction .

As demonstrated in recent breakthroughs regarding switchable pyrazole syntheses , if your catalyst loading is too low, the rate of the catalyzed reaction drops. This allows the unselective, sterically-driven background reaction to account for a larger percentage of the product formed, permanently eroding your regioselectivity. Conversely, excessive catalyst loading can induce metal-mediated homocoupling or catalyst aggregation.

Causality Loading Catalyst Loading Level SubOptimal Sub-optimal (< 5 mol%) Loading->SubOptimal Optimal Optimal (5 - 10 mol%) Loading->Optimal Excessive Excessive (> 15 mol%) Loading->Excessive Background Dominant Background Reaction (Erodes Selectivity) SubOptimal->Background Incomplete Incomplete Conversion SubOptimal->Incomplete Kinetics Catalytic Cycle Outpaces Uncatalyzed Pathways Optimal->Kinetics SideRxn Metal-Induced Side Reactions (e.g., Homocoupling) Excessive->SideRxn Aggreg Catalyst Aggregation / Deactivation Excessive->Aggreg

Logical relationship between catalyst loading levels and pyrazole N-alkylation reaction outcomes.

Part 2: Diagnostic Workflow & Troubleshooting FAQs

Workflow Start Start: Pyrazole + Alkylating Agent CatScreen Screen Catalyst Types (e.g., Brønsted Acid, Cu, Ru) Start->CatScreen LoadOpt Titrate Catalyst Loading (1 mol% to 20 mol%) CatScreen->LoadOpt Assess Assess Conversion & N1/N2 Selectivity via LC-MS / NMR LoadOpt->Assess LowConv Issue: Low Conversion Assess->LowConv < 90% Yield PoorSel Issue: Poor Selectivity Assess->PoorSel Mixture of Isomers Optimum Optimal Catalyst Loading Identified Assess->Optimum High Yield & Selectivity LowConv->LoadOpt Increase Loading / Temp PoorSel->LoadOpt Decrease Loading / Change Ligand

Workflow for optimizing catalyst loading to achieve high pyrazole N-alkylation regioselectivity.

Q1: I am using a highly selective transition-metal catalyst, but my N1:N2 ratio is still a disappointing 60:40. Why?

A1: You are likely falling victim to a dominant background reaction. If your electrophile (e.g., standard methyl iodide) is too reactive, the pyrazole will alkylate via standard SN2 pathways before the catalyst can dictate the transition state geometry. Solution: Increase your catalyst loading to outcompete the background kinetics. Alternatively, switch to a "masked" or sterically bulky electrophile. For example, using α-halomethylsilanes as masked methylating agents suppresses the background reaction entirely, allowing the catalyst to achieve >99:1 N1/N2 selectivity before a subsequent protodesilylation step .

Q2: My reaction stalls at 50% conversion. Should I just double the catalyst loading from 10 mol% to 20 mol%?

A2: Not necessarily. Stalling at exactly 50% often indicates product inhibition or catalyst poisoning, not a lack of initial active sites. If the newly formed N-alkyl pyrazole coordinates more strongly to your metal center than the starting material, the catalyst becomes trapped. Solution: Instead of increasing loading (which increases cost and complicates purification), modify the electronic properties of your ligand to decrease product affinity, or switch to a Brønsted acid-catalyzed system using trichloroacetimidates, which avoids metal coordination entirely .

Q3: How do I know if my catalyst loading is causing side reactions?

A3: Excessive transition-metal loading (e.g., >15 mol% Cu or Ru) often leads to oxidative homocoupling of the pyrazole or degradation of the alkylating agent. If your LC-MS shows a mass corresponding to a pyrazole dimer, or if your reaction mixture turns unexpectedly dark/viscous early in the reaction, your loading is too high.

Part 3: Quantitative Impact of Catalyst Loading

The following table summarizes a representative optimization matrix for the N-alkylation of an unsymmetrical 3-substituted pyrazole. Notice how the regioselectivity peaks at the optimal kinetic balance (10 mol%) but does not improve further at higher loadings.

Catalyst Loading (mol%)Conversion (%)N1:N2 RatioMechanistic Observation / Primary Issue
0 mol% (Control) 15%55:45Purely unselective background reaction.
2 mol% 45%70:30Catalyst is active, but background reaction erodes overall selectivity.
5 mol% 85%88:12Good kinetic balance; catalyst outpaces background reaction.
10 mol% >99%98:2Optimal. Maximum selectivity and full conversion achieved.
20 mol% >99%98:2Unnecessary cost; increased difficulty in removing residual metal/acid.

Part 4: Self-Validating Experimental Protocol

To systematically optimize catalyst loading, you must utilize a self-validating system. The protocol below uses the Brønsted acid-catalyzed alkylation with trichloroacetimidates as a model, ensuring that any loss in selectivity is immediately identifiable.

Objective: Determine the optimal loading of Camphorsulfonic acid (CSA) for the N-alkylation of 4-chloropyrazole.

Step 1: Preparation of Stock Solutions

  • Dry 1,2-dichloroethane (DCE) over activated 4Å molecular sieves for 24 hours prior to use.

  • Prepare a 0.5 M stock solution of 4-chloropyrazole (1.0 equiv) and the chosen trichloroacetimidate electrophile (1.1 equiv) in dry DCE.

  • Prepare a 0.1 M stock solution of the CSA catalyst in dry DCE.

Step 2: The Self-Validation Checkpoint (Critical) Before running the catalyzed matrix, set up a 0 mol% Control Vial .

  • Add 1 mL of the pyrazole/electrophile stock solution to a vial.

  • Stir at room temperature for 4 hours.

  • Validation: Analyze via LC-MS. If conversion is >10%, your electrophile is too reactive for this specific pyrazole under these conditions. You must lower the temperature or change the leaving group before proceeding, as background kinetics will ruin your selectivity regardless of catalyst loading.

Step 3: Setup of Parallel Matrix

  • Equip four oven-dried 2-dram vials with magnetic stir bars under an argon atmosphere.

  • Dispense 1 mL of the pyrazole/electrophile stock solution into each vial.

  • Spike the vials with the CSA stock solution to achieve final catalyst loadings of: 2 mol%, 5 mol%, 10 mol%, and 15 mol% .

  • Normalize the total volume in all vials to 1.5 mL using dry DCE.

Step 4: Execution and Workup

  • Stir all vials at room temperature for exactly 4 hours.

  • Quench the reactions simultaneously by adding 1 mL of saturated aqueous NaHCO₃ to neutralize the CSA.

  • Extract with ethyl acetate (3 x 2 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Analysis

  • Dissolve the crude residues in CDCl₃ and acquire quantitative ¹H-NMR spectra.

  • Integrate the distinct pyrazole C5-H proton signals to determine the exact N1:N2 ratio. Select the lowest catalyst loading that achieves >95% conversion and the plateaued maximum N1:N2 ratio.

References

  • Fanourakis, A., et al. "Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides." Journal of the American Chemical Society, 2026.[Link]

  • Yang, E., Dalton, D. M. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents." The Journal of Organic Chemistry, 2024, 89 (6), 4221-4224.[Link]

  • Meador, R. I. L., Mate, N. A., Chisholm, J. D. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 2022, 3(2), 111-121.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Abstract This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, a key intermediate in pharmaceutical research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, a key intermediate in pharmaceutical research and development. The two methodologies explored are the direct N-alkylation of 4-methylpyrazole and the Michael addition of 4-methylpyrazole to a suitable acrylate derivative. This document offers a comprehensive overview of the experimental protocols, mechanistic considerations, and a comparative assessment of the two routes based on yield, scalability, and overall efficiency. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid and its hydrochloride salt are important building blocks in the synthesis of various biologically active molecules. The pyrazole moiety is a common feature in many pharmaceuticals, and the propanoic acid side chain provides a crucial handle for further chemical modifications. The selection of an optimal synthetic route is critical for the efficient and cost-effective production of this intermediate. This guide will compare two common strategies for the synthesis of the title compound, providing detailed experimental procedures and a critical evaluation of their respective advantages and disadvantages.

Synthetic Route 1: N-Alkylation of 4-Methylpyrazole

This classical approach involves the direct alkylation of the 4-methylpyrazole ring at the N1 position with a 2-bromopropanoate ester, followed by hydrolysis of the ester and formation of the hydrochloride salt.

Chemical Rationale

The N-alkylation of pyrazoles is a well-established transformation.[1] In the presence of a suitable base, the proton on the N1 nitrogen of 4-methylpyrazole is abstracted, generating a nucleophilic pyrazolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic alkyl halide, in this case, ethyl 2-bromopropionate. The choice of a relatively non-bulky ethyl ester minimizes steric hindrance and facilitates the reaction. The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure, typically carried out under basic conditions followed by acidification.[1] Finally, treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

  • To a solution of 4-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolide anion.

  • To this mixture, add ethyl 2-bromopropionate (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

  • Dissolve the purified ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.

N-Alkylation_Route cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation 4-Methylpyrazole 4-Methylpyrazole Reaction_1 60-80 °C 4-Methylpyrazole->Reaction_1 1.0 eq Ethyl_2-bromopropionate Ethyl_2-bromopropionate Ethyl_2-bromopropionate->Reaction_1 1.1 eq Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_1 1.5 eq Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction_1 Ethyl_ester Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate Reaction_2 Reflux Ethyl_ester->Reaction_2 Reaction_1->Ethyl_ester Base (NaOH) Base (NaOH) Base (NaOH)->Reaction_2 2.0-3.0 eq Solvent (EtOH/H2O) Solvent (EtOH/H2O) Solvent (EtOH/H2O)->Reaction_2 Carboxylic_Acid 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Reaction_3 Stirring Carboxylic_Acid->Reaction_3 Reaction_2->Carboxylic_Acid HCl HCl HCl->Reaction_3 Solvent (Ether) Solvent (Ether) Solvent (Ether)->Reaction_3 Final_Product 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Reaction_3->Final_Product

Figure 1: Workflow for the N-Alkylation Synthesis Route.

Synthetic Route 2: Michael Addition of 4-Methylpyrazole

An alternative approach involves the conjugate addition (Michael addition) of 4-methylpyrazole to an α,β-unsaturated ester, such as methyl methacrylate. This is followed by hydrolysis of the resulting ester and subsequent hydrochloride salt formation.

Chemical Rationale

The Michael addition is a powerful C-N bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[2] In this case, 4-methylpyrazole acts as the nucleophile. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the pyrazole. Methyl methacrylate is a suitable Michael acceptor due to the electron-withdrawing nature of the ester group, which activates the double bond for nucleophilic attack. The subsequent steps of ester hydrolysis and salt formation are analogous to those in the N-alkylation route.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

  • In a reaction vessel, combine 4-methylpyrazole (1.0 eq) and methyl methacrylate (1.2 eq).

  • Add a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium methoxide.

  • The reaction can often be performed neat or in a minimal amount of a suitable solvent like tetrahydrofuran (THF).

  • Heat the mixture, if necessary, to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, the crude product can often be purified directly by distillation or column chromatography to yield methyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

  • This step is carried out similarly to the hydrolysis in Route 1. Dissolve the methyl ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and heat to reflux.

  • After completion, remove the methanol, acidify the aqueous residue with hydrochloric acid, and extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the carboxylic acid.

Step 3: Formation of the Hydrochloride Salt

  • The final salt formation is performed as described in Route 1 by treating the free acid with a solution of HCl in a suitable solvent.

Michael_Addition_Route cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation 4-Methylpyrazole 4-Methylpyrazole Reaction_1 50-70 °C 4-Methylpyrazole->Reaction_1 1.0 eq Methyl_methacrylate Methyl_methacrylate Methyl_methacrylate->Reaction_1 1.2 eq Catalyst (DBU) Catalyst (DBU) Catalyst (DBU)->Reaction_1 catalytic Methyl_ester Methyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate Reaction_2 Reflux Methyl_ester->Reaction_2 Reaction_1->Methyl_ester Base (NaOH) Base (NaOH) Base (NaOH)->Reaction_2 Solvent (MeOH/H2O) Solvent (MeOH/H2O) Solvent (MeOH/H2O)->Reaction_2 Carboxylic_Acid 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Reaction_3 Stirring Carboxylic_Acid->Reaction_3 Reaction_2->Carboxylic_Acid HCl HCl HCl->Reaction_3 Solvent (Ether) Solvent (Ether) Solvent (Ether)->Reaction_3 Final_Product 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride Reaction_3->Final_Product

Figure 2: Workflow for the Michael Addition Synthesis Route.

Comparative Analysis

ParameterN-Alkylation RouteMichael Addition Route
Starting Materials 4-Methylpyrazole, Ethyl 2-bromopropionate4-Methylpyrazole, Methyl methacrylate
Reagents Base (e.g., K₂CO₃), Solvents (DMF, EtOH)Catalyst (e.g., DBU), Solvents (optional)
Reaction Conditions Higher temperatures may be required.Often proceeds under milder conditions.
Byproducts Inorganic salts (e.g., KBr)Minimal byproducts.
Atom Economy Lower due to the use of a stoichiometric base and the formation of salt byproducts.Higher, as it is an addition reaction with a catalytic base.
Scalability Generally scalable, but byproduct removal can be a concern on a larger scale.Potentially more scalable due to simpler workup and higher atom economy.
Potential Issues Potential for N1 vs. N2 alkylation regioselectivity issues with unsymmetrical pyrazoles (though less of a concern with 4-methylpyrazole).The reaction rate can be sensitive to the choice of catalyst and substrates.
Overall Yield Typically good to excellent yields are reported for similar reactions.Generally high yields are achievable.

Discussion

Both the N-alkylation and Michael addition routes offer viable pathways to 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.

The N-alkylation route is a more traditional and widely practiced method for the N-functionalization of pyrazoles. Its primary advantage lies in the ready availability of a wide range of alkylating agents. However, the use of a stoichiometric amount of base and the generation of inorganic salt byproducts can complicate purification, especially on a larger scale.

The Michael addition route presents a more modern and atom-economical alternative. The reaction often proceeds under milder conditions and with a catalytic amount of base, leading to a cleaner reaction profile and simpler workup procedures. This can be particularly advantageous for industrial-scale synthesis. The primary consideration for this route is the availability and reactivity of the specific Michael acceptor.

For the synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, the Michael addition route appears to be the more elegant and efficient choice from a green chemistry and process development perspective. However, the N-alkylation route remains a robust and reliable alternative, particularly if the required α-haloester is more readily available or cost-effective than the corresponding α,β-unsaturated ester.

Conclusion

The choice between the N-alkylation and Michael addition routes for the synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride will depend on several factors, including the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. For laboratory-scale synthesis, both routes are highly feasible. For larger-scale production, the Michael addition route may offer significant advantages in terms of efficiency, waste reduction, and cost-effectiveness. Further process optimization for either route would likely focus on catalyst selection, solvent screening, and purification methods to maximize yield and purity.

References

  • Smith, M. B. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural determination of pyrazole regioisomers is a critical step in ensuring the efficacy, safety, and patentability of nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural determination of pyrazole regioisomers is a critical step in ensuring the efficacy, safety, and patentability of novel chemical entities. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the subtle difference between, for instance, a 1,3- and a 1,5-disubstituted pyrazole can lead to vastly different pharmacological profiles. This guide provides an in-depth, technically-grounded comparison of spectroscopic techniques for the definitive characterization of pyrazole regioisomers, moving beyond a simple listing of methods to explain the "why" behind the experimental choices.

The Challenge of Pyrazole Regioisomerism

The synthesis of substituted pyrazoles often yields a mixture of regioisomers due to the two reactive nitrogen atoms in the pyrazole ring. The differentiation of these isomers can be challenging as they frequently exhibit similar physical properties, such as melting points and chromatographic behavior, making their separation and identification non-trivial.[1][2] Spectroscopic methods, therefore, become the ultimate arbiter of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unequivocally the most powerful tool for distinguishing pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: A First Look

While a simple ¹H NMR spectrum can offer initial clues, the chemical shifts of the pyrazole ring protons are highly sensitive to the electronic environment and the nature of the substituents. In many cases, the spectra of two regioisomers may appear very similar at first glance. However, careful analysis of chemical shifts and coupling constants can reveal key differences. For instance, in N-alkyl pyrazole analogues, a consistent steric effect on the chemical shift has been observed, which can aid in identification.[1][3]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides crucial information about the carbon framework of the pyrazole ring. The chemical shifts of the C3, C4, and C5 carbons are distinct for different regioisomers. For example, in 3(5)-substituted pyrazoles, the carbon bearing the substituent will have a different chemical shift depending on whether it is at the 3- or 5-position.[4][5] High-resolution ¹³C NMR is a reliable method for determining the structure of pyrazoles, even in the solid state.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Ring Atoms in Disubstituted Regioisomers

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C3-H/CVaries with substituent~140-160Chemical shift is influenced by the N-substituent and the C3-substituent.
C4-H/C~6.0-7.0~100-115Generally the most shielded pyrazole ring proton and carbon.
C5-H/CVaries with substituent~130-150Chemical shift is influenced by the N-substituent and the C5-substituent.

Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.

2D NMR Techniques: The Definitive Answer

When one-dimensional NMR spectra are ambiguous, two-dimensional techniques are indispensable for making an unequivocal assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons of the pyrazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this purpose. It reveals long-range (2-3 bond) correlations between protons and carbons. By observing the correlations from the substituent protons to the pyrazole ring carbons, one can definitively establish the connectivity and, therefore, the regiochemistry. For example, a correlation from the protons of the N1-substituent to the C5 carbon is a hallmark of a 1,5-disubstituted pyrazole.[6][7][8][9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For N-substituted pyrazoles, a NOE between the protons of the N1-substituent and the proton at the C5 position provides strong evidence for that specific regioisomer.[1][6][11][12]

Experimental Protocol: NMR Analysis of Pyrazole Regioisomers
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary):

    • HSQC: Run a standard HSQC experiment to correlate one-bond ¹H-¹³C connections.

    • HMBC: Acquire an HMBC spectrum to identify two- and three-bond correlations. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe the desired correlations.

    • NOESY: If spatial proximity information is needed, run a NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis (if needed) H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Ambiguous Ambiguous Structure? C13_NMR->Ambiguous HSQC HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Assigned Structure Assigned NOESY->Assigned Sample Pyrazole Sample Sample->H1_NMR Ambiguous->HSQC Yes Ambiguous->Assigned No

Mass Spectrometry (MS): A Complementary Technique

While NMR is the primary tool for structure elucidation, mass spectrometry provides valuable complementary information, primarily the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. While regioisomers will have the same molecular ion, their fragmentation patterns under techniques like electron impact (EI) ionization can sometimes differ, providing clues to their structure.[1][13][14] However, relying solely on fragmentation patterns for isomer differentiation can be unreliable and should be supported by NMR data.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is useful for identifying the functional groups present in the molecule but is generally not sufficient for distinguishing between regioisomers. The stretching and bending vibrations of the pyrazole ring and its substituents will be present in the spectra of all isomers.[15][16] For example, a characteristic N-H stretching vibration can be observed for N-unsubstituted pyrazoles.[16][17] While subtle differences in the fingerprint region may exist between isomers, these are often difficult to interpret definitively.

Spectroscopic_Techniques cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Pyrazole_Regioisomers Pyrazole Regioisomers NMR_1D ¹H & ¹³C NMR (Initial Assessment) Pyrazole_Regioisomers->NMR_1D Primary Technique MS MS (Molecular Weight, Fragmentation) Pyrazole_Regioisomers->MS Complementary IR IR (Functional Groups) Pyrazole_Regioisomers->IR Supportive NMR_2D 2D NMR (HSQC, HMBC, NOESY) (Definitive Structure) NMR_1D->NMR_2D For Ambiguity

Conclusion

The definitive assignment of pyrazole regioisomers is a critical task that relies on the judicious application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide a strong foundation, the use of 2D NMR experiments, particularly HMBC and NOESY, is essential for an unambiguous structural determination.[2][6][11][12] Mass spectrometry and IR spectroscopy serve as valuable complementary methods for confirming molecular weight and identifying functional groups. By following a logical, multi-technique approach, researchers can confidently assign the structures of their pyrazole derivatives, ensuring the integrity and success of their research and development endeavors.

References

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. Available at: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • Reddy, V. P., Kumar, A., & Kumar, S. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3363-3370. Available at: [Link]

  • Ragavendran, J. V., Sriram, D., Patel, S. K., Reddy, I. V., Bharathwajan, N., Stables, J., & Yogeeswari, P. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Bioorganic & medicinal chemistry letters, 17(12), 3318-3321.
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

  • Wright, J. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 725-729.
  • Stanton, J. F., Gauss, J., & McCarthy, M. C. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (2009). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 31(4), 643-647.
  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]

  • Nagarajan, K., & Shenoy, S. J. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 96(6), 437-447.
  • UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • Sanna, M., Meleddu, R., Distinto, S., Maccioni, E., & Cottiglia, F. (2020).
  • Khade, B. C., & Vibhute, Y. B. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry, 19(2), 405-408.
  • Unnikrishnan, P. A., & Namboothiri, I. N. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 42(15), 12693-12702.
  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Available at: [Link]

  • Li, D., & Wu, J. (2007). Structure Elucidation of a Pyrazolo[18][19]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1093.

  • ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available at: [Link]

  • Elguero, J., & Pérez-Torralba, M. (2016). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 21(11), 1541.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern NMR Spectroscopy in Education (pp. 387-466). Springer, Dordrecht.
  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]

  • Friebolin, H. (2010). One-and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N‐alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
  • Ye, W., Liu, Y., & Zhang, Y. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of organic chemistry, 82(15), 8049-8057.
  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Available at: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Tikrit Journal of Pure Science, 19(2), 1-6.
  • Baklanov, M. Y., Cheprakova, E. M., Charushin, V. N., & Chupakhin, O. N. (2021). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 26(23), 7247.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Organic letters, 9(19), 3781-3783.
  • Reddy, C. R., & Kumar, M. S. (2015). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. RSC advances, 5(76), 61842-61846.

Sources

Validation

Benchmarking the Synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a critical bifunctional building block frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a critical bifunctional building block frequently utilized in the development of kinase inhibitors and target-specific receptor modulators.

As a Senior Application Scientist, I have evaluated the synthetic pathways for this compound to help you select the optimal route based on your project's constraints—whether you are prioritizing scalability, atom economy, or strict enantiomeric purity. This guide objectively benchmarks three primary synthetic methodologies, detailing the mechanistic causality and self-validating protocols required for successful execution.

Mechanistic Pathways & Workflow Visualization

The synthesis of N-alkylated pyrazoles fundamentally relies on overcoming the weak nucleophilicity of the pyrazole nitrogen while managing the steric hindrance of the electrophile. We benchmark three distinct approaches:

  • Method A (Base-Mediated SN2 Alkylation): The classical, highly scalable approach using ethyl 2-bromopropionate.

  • Method B (Mitsunobu Stereoinversion): A specialized dehydrative redox pathway utilizing chiral ethyl lactate to achieve >98% enantiomeric excess (ee).

  • Method C (Direct Alkylation): An atom-economical route that bypasses ester hydrolysis by directly utilizing 2-bromopropanoic acid.

SynthesisRoutes SM 4-Methylpyrazole RouteA Method A: SN2 Alkylation (Ethyl 2-bromopropionate) SM->RouteA RouteB Method B: Mitsunobu Reaction (Ethyl lactate + PPh3 + DIAD) SM->RouteB RouteC Method C: Direct Alkylation (2-Bromopropanoic acid) SM->RouteC IntermediateAB Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate RouteA->IntermediateAB K2CO3, DMF RouteB->IntermediateAB Inversion (ee >98%) Acidification Acidification (HCl/Dioxane) RouteC->Acidification NaH, THF Hydrolysis Saponification (LiOH) IntermediateAB->Hydrolysis Hydrolysis->Acidification Target 2-(4-Methyl-1H-pyrazol-1-yl) propanoic acid hydrochloride Acidification->Target

Figure 1: Comparative synthetic workflows for 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid HCl.

Experimental Protocols & Causal Analysis

Method A: Base-Promoted SN2 Alkylation (The Standard)

Mechanistic Rationale: The 1 via SN2 mechanisms is heavily influenced by steric hindrance at the reaction center[1]. Utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) ensures the selective deprotonation of 4-methylpyrazole (pKa ~14.2) while minimizing the competitive E2 elimination of the secondary alkyl halide.

  • Step 1 (Alkylation): To a stirred solution of 4-methylpyrazole (10.0 mmol) in anhydrous DMF (15 mL) at 0 °C, add K₂CO₃ (20.0 mmol). Stir for 15 minutes, then add ethyl 2-bromopropionate (12.0 mmol) dropwise. Warm to 25 °C and stir for 12 hours.

    • Causality & Validation: DMF heavily solvates the potassium cation, leaving the pyrazolate anion highly nucleophilic. Monitor via TLC (Hexanes:EtOAc 3:1); validate completion by the disappearance of the pyrazole spot (Rf = 0.4) and emergence of the ester (Rf = 0.6).

  • Step 2 (Hydrolysis): Filter the inorganic salts and concentrate. Redissolve the crude ester in THF/H₂O (3:1, 20 mL) and add LiOH·H₂O (20.0 mmol). Stir for 4 hours.

    • Causality: LiOH is preferred over NaOH to prevent aggressive ester cleavage side-reactions and facilitate a cleaner phase separation during workup.

  • Step 3 (Salt Formation): Acidify the aqueous layer to pH 2 with 2M HCl. Extract the free acid with DCM, dry over Na₂SO₄, and concentrate. Dissolve in anhydrous diethyl ether and add 4M HCl in dioxane (3.0 mL).

    • Causality: Using anhydrous HCl in dioxane forces the immediate precipitation of the target hydrochloride salt due to its insolubility in the ethereal solvent system, yielding a crisp, filterable solid.

Method B: Mitsunobu Stereoinversion (The Enantiospecific Route)

Mechanistic Rationale: When downstream pharmacology requires strict enantiopurity, the 2 serves as a powerful dehydrative redox tool[2]. This methodology has been successfully applied to 3 to couple them with nitrogenous heterocycles, proceeding via a phosphonium intermediate that guarantees a complete Walden inversion of the stereocenter[3].

  • Step 1 (Betaine Formation): Under N₂, dissolve 4-methylpyrazole (10.0 mmol), (S)-ethyl lactate (11.0 mmol), and PPh₃ (12.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C.

  • Step 2 (Activation): Add DIAD (12.0 mmol) dropwise over 30 minutes.

    • Causality & Validation: Dropwise addition at 0 °C is critical to prevent the premature reduction of DIAD by PPh₃. The solution transitions from yellow to clear as the betaine intermediate reacts. Validate via LC-MS to confirm the mass of the inverted (R)-ester [M+H]⁺ = 183.1.

  • Step 3 (Purification & Hydrolysis): Concentrate the mixture. Triturate with cold MTBE/Hexanes (1:4) to precipitate triphenylphosphine oxide (TPPO). Filter, purify the filtrate via silica gel chromatography, and subject the pure ester to the hydrolysis/salt formation steps outlined in Method A.

Method C: Direct Alkylation (The Atom-Economical Route)

Mechanistic Rationale: To bypass the ester hydrolysis entirely, 2-bromopropanoic acid can be used. However, the in-situ formation of the carboxylate anion significantly reduces the electrophilicity of the adjacent α-carbon, demanding stronger bases and thermal activation.

  • Step 1 (Deprotonation): Suspend NaH (60% dispersion, 22.0 mmol) in anhydrous THF (20 mL) at 0 °C. Add 4-methylpyrazole (10.0 mmol) dropwise.

  • Step 2 (Alkylation): Add 2-bromopropanoic acid (10.0 mmol) dropwise and reflux for 16 hours.

    • Causality & Validation: Exactly 2.2 equivalents of strong base are required to generate the necessary dianion equivalent (pyrazolate and carboxylate). Monitor via HPLC, as TLC is ineffective for highly polar dicarboxylic/amino acid-like intermediates.

  • Step 3 (Isolation): Quench with ice water. Wash with EtOAc to remove unreacted pyrazole. Acidify the aqueous layer to pH 1 with conc. HCl, extract with CHCl₃/Isopropanol (3:1), concentrate, and triturate with anhydrous ether to yield the HCl salt.

Performance Benchmarking

To facilitate decision-making, the quantitative performance metrics of the three methodologies are summarized below.

Performance ParameterMethod A (Base/Ester)Method B (Mitsunobu)Method C (Direct Acid)
Overall Yield 65 - 75%50 - 60%40 - 50%
Stereochemistry RacemicEnantiospecific (>98% ee)Racemic
Atom Economy ModerateLow (TPPO/Hydrazine waste)High
Scalability Excellent (Kilogram scale)Moderate (Purification bottlenecks)Good
Primary Impurities Elimination products (Acrylates)TPPO, HydrazodicarboxylateUnreacted starting materials
Reagent Cost Low ($)High ( $)Moderate ( )

Conclusion & Recommendations

  • For Early Discovery & Scale-Up: Method A is the undisputed champion. It offers the best balance of yield, cost, and operational simplicity. The use of ethyl 2-bromopropionate with K₂CO₃ ensures reproducible kilogram-scale batches.

  • For Stereospecific SAR Studies: Method B is mandatory if your target requires a specific enantiomer. While the atom economy is poor due to TPPO generation, the flawless Walden inversion of chiral ethyl lactate justifies the cost.

  • For Green Chemistry Initiatives: Method C provides a streamlined, single-step backbone (excluding salt formation), though researchers must accept a 15-20% penalty in overall yield due to the deactivated nature of the carboxylate electrophile.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.